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  • Product: butyl [2-(aminocarbonyl)phenyl]carbamate

Core Science & Biosynthesis

Foundational

Mechanism of Action: Butyl [2-(aminocarbonyl)phenyl]carbamate as a Dual-Targeting Epigenetic and DNA Repair Modulator

Executive Summary Butyl [2-(aminocarbonyl)phenyl]carbamate (BAPC)—structurally characterized as a carbamate-protected derivative of 2-aminobenzamide—represents a highly sophisticated pharmacological probe in oncology and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyl [2-(aminocarbonyl)phenyl]carbamate (BAPC)—structurally characterized as a carbamate-protected derivative of 2-aminobenzamide—represents a highly sophisticated pharmacological probe in oncology and epigenetics. While the core 2-aminobenzamide (2-AB) scaffold is a privileged pharmacophore known for inhibiting both Poly(ADP-ribose) polymerase 1 (PARP-1) and Class I Histone Deacetylases (HDACs), its clinical utility as a standalone agent is frequently limited by rapid systemic clearance and suboptimal cellular permeability.

BAPC overcomes these pharmacokinetic limitations by utilizing a carbamate masking strategy. This in-depth technical guide dissects the multi-phasic mechanism of action of BAPC, detailing its esterase-dependent intracellular activation, its bidentate target engagement, and the self-validating experimental protocols required to quantify its efficacy.

Phase I: Cellular Uptake and Prodrug Activation

The Causality of the Carbamate Modification

The rational design behind BAPC involves the addition of a butyl carbamate moiety to the primary amine of 2-aminobenzamide. This structural modification significantly increases the molecule's partition coefficient (logP). The lipophilic enhancement drives passive diffusion across the phospholipid bilayer, ensuring that the drug reaches the intracellular space without relying on active transport mechanisms.

Intracellular Cleavage Kinetics

Once in the cytosol, BAPC acts as a substrate for ubiquitous intracellular hydrolases, specifically Carboxylesterases (CES1 and CES2) . Carbamate prodrugs are highly stable in systemic circulation (minimizing off-target toxicity) but undergo rapid hydrolysis in the esterase-rich microenvironment of target cells, such as hepatocytes or specific tumor microenvironments . The enzymatic cleavage of the carbamate bond releases the active 2-AB pharmacophore, alongside carbon dioxide and butanol as benign byproducts.

MoA_Pathway BAPC Butyl [2-(aminocarbonyl)phenyl]carbamate (Lipophilic Prodrug) CES Intracellular Carboxylesterases (CES1 / CES2) BAPC->CES Cellular Uptake (Passive Diffusion) Active 2-Aminobenzamide (2-AB) (Active Pharmacophore) CES->Active Hydrolysis (- Butanol, - CO2) HDAC Class I HDACs (Zn2+ Bidentate Chelation) Active->HDAC Epigenetic Modulation PARP PARP-1 Enzyme (NAD+ Competitive Inhibition) Active->PARP DNA Repair Inhibition

Figure 1: Intracellular activation of the BAPC prodrug and subsequent dual-target engagement.

Phase II: Dual-Target Engagement and Molecular Mechanisms

Upon liberation from its carbamate mask, the 2-AB pharmacophore engages two distinct nuclear targets, driving synthetic lethality and transcriptional modulation.

Mechanism A: Class I HDAC Inhibition (Epigenetic Modulation)

2-Aminobenzamide derivatives are highly selective inhibitors of Class I HDACs (HDAC1, 2, and 3) . The mechanism relies on the 2-AB core acting as a specialized Zinc-Binding Group (ZBG). Unlike hydroxamic acids (e.g., Vorinostat) which act as broad-spectrum pan-HDAC inhibitors, the 2-AB moiety penetrates the narrow, 11 Å hydrophobic channel specific to Class I HDACs. At the catalytic base, it forms a bidentate chelation complex with the essential Zn2+ ion: the free amino nitrogen and the carbonyl oxygen of the amide group simultaneously coordinate the zinc ion, displacing the catalytic water molecule and halting histone deacetylation .

Mechanism B: PARP-1 Inhibition (DNA Repair Suppression)

Simultaneously, the 2-AB scaffold acts as a competitive inhibitor of PARP-1 by mimicking the nicotinamide moiety of NAD+. The aminocarbonyl group of 2-AB anchors into the PARP-1 catalytic domain, forming critical hydrogen bonds with key residues, specifically Gly863 and Ser904 . This prevents the poly(ADP-ribosyl)ation of target proteins, leading to the accumulation of double-strand DNA breaks (DSBs), a mechanism highly effective in cells with homologous recombination deficiencies.

Quantitative Data Summary
Physicochemical / PD PropertyButyl [2-(aminocarbonyl)phenyl]carbamate (BAPC)Released 2-Aminobenzamide (2-AB)
Molecular Weight 236.27 g/mol 136.15 g/mol
LogP (Lipophilicity) ~2.5 (High membrane permeability)~0.8 (Low membrane permeability)
Primary Function Inactive Prodrug / Delivery VehicleActive Pharmacophore
HDAC1 IC50 > 50 µM (Sterically hindered ZBG)~ 2.5 µM (Active Zinc Chelation)
PARP-1 IC50 > 100 µM (Cannot fit NAD+ pocket)~ 8.0 µM (Active H-Bonding)

Experimental Workflows: Validating the Mechanism of Action

To ensure scientific integrity, the evaluation of BAPC must follow a self-validating protocol that confirms both the necessity of prodrug cleavage and the subsequent target engagement. The following methodologies incorporate strict internal controls to establish direct causality.

Workflow S1 1. Subcellular Fractionation (Isolate CES-rich Microsomes) S2 2. Prodrug Incubation (BAPC + Microsomes at 37°C) S1->S2 Ensures physiological enzyme concentration S3 3. LC-MS/MS Quantification (Track 2-AB Release Kinetics) S2->S3 Aliquots taken at t=0, 15, 30, 60 min S4 4. Target Specificity Assays (HDAC Fluorometric & PARP Colorimetric) S3->S4 Confirms active metabolite concentration

Figure 2: Step-by-step workflow for validating BAPC prodrug cleavage and target inhibition.

Protocol 1: LC-MS/MS Validation of CES-Mediated Cleavage

Objective: Prove that BAPC requires Carboxylesterase for intracellular activation.

  • Preparation: Isolate human liver microsomes (HLMs), which provide a physiologically accurate, rich source of CES1/CES2.

  • Control Establishment (Self-Validation): Pre-incubate one batch of HLMs with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor. Causality note: If BAPC is cleaved in the presence of BNPP, the mechanism is non-specific or unstable. True prodrugs will remain intact in this control.

  • Incubation: Add 10 µM BAPC to both the active HLM and BNPP-inhibited HLM groups at 37°C in a physiological buffer (pH 7.4).

  • Sampling & Quenching: Extract 50 µL aliquots at t = 0, 15, 30, 60, and 120 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard to precipitate proteins and halt enzymatic activity.

  • Quantification: Analyze via LC-MS/MS (MRM mode), monitoring the disappearance of the parent mass of BAPC (m/z 237 [M+H]+) and the appearance of 2-AB (m/z 137 [M+H]+).

Protocol 2: Target Engagement Assays (HDAC and PARP)

Objective: Confirm that the effluent from Protocol 1 actively inhibits the intended targets, whereas intact BAPC does not.

  • HDAC Fluorometric Assay: Incubate recombinant HDAC1 with a fluorogenic acetylated peptide substrate. Introduce intact BAPC (Control) vs. the HLM-cleaved BAPC mixture. Causality note: Intact BAPC cannot inhibit HDAC due to the bulky butyl group blocking the ZBG. Only the cleaved 2-AB will chelate the Zn2+ core, preventing substrate deacetylation and subsequent fluorophore release.

  • PARP-1 Colorimetric Assay: Coat microtiter plates with histones. Add recombinant PARP-1, biotinylated NAD+, and the test compounds. Intact BAPC will fail to inhibit PARP-1 due to steric hindrance, whereas the cleaved 2-AB will competitively bind the NAD+ pocket, reducing the colorimetric signal (measured at 450 nm).

References

  • Enzyme-mediated hydrolytic activation of prodrugs ResearchGate URL:[Link]

  • Preclinical Efficacy of a Carboxylesterase 2-Activated Prodrug of Doxazolidine Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential PubMed - National Institutes of Health URL:[Link]

  • Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group ACS Medicinal Chemistry Letters URL:[Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer PMC - National Institutes of Health URL:[Link]

Exploratory

Molecular Docking and Pharmacological Profiling of Butyl [2-(Aminocarbonyl)phenyl]carbamate Derivatives as Selective COX-2 Inhibitors

Executive Summary The development of selective Cyclooxygenase-2 (COX-2) inhibitors remains a critical objective in medicinal chemistry to mitigate the gastrointestinal toxicities associated with traditional non-steroidal...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective Cyclooxygenase-2 (COX-2) inhibitors remains a critical objective in medicinal chemistry to mitigate the gastrointestinal toxicities associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide explores the rational design, chemical synthesis, and in silico molecular docking of butyl [2-(aminocarbonyl)phenyl]carbamate derivatives—specifically tert-butyl 2-(substituted benzamido)phenylcarbamates. By replacing the traditional carboxylic acid pharmacophore with an amide/carbamate system, researchers can exploit the unique topographical features of the COX-2 active site, achieving potent anti-inflammatory efficacy with an improved safety profile[1].

Pharmacological Rationale & Structural Design

Traditional NSAIDs (e.g., indomethacin) rely on a free carboxylic acid group to form a salt bridge with Arg120, an interaction that occurs in both COX-1 and COX-2. However, the inhibition of COX-1 disrupts cytoprotective prostaglandin synthesis in the gastrointestinal tract.

The strategic conversion of the carboxylic acid into an amide or carbamate effectively nullifies this non-selective interaction[2]. The core scaffold of butyl[2-(aminocarbonyl)phenyl]carbamate derivatives integrates two distinct structural advantages:

  • The Carbamate Moiety: The bulky tert-butyl group provides the necessary lipophilicity to drive the molecule into the larger hydrophobic side pocket of COX-2. This pocket is gated by Val523, a residue that replaces the bulkier Ile523 found in COX-1, making the pocket physically inaccessible to large functional groups in the COX-1 isoform[2].

  • The Aminocarbonyl (Benzamido) Linkage: The amide linkage acts as a critical hydrogen bond donor and acceptor, stabilizing the ligand within the active site through targeted interactions with Ser530 and Tyr355[1]. These derivatives serve as highly versatile intermediates in the synthesis of bioactive molecules targeting specific enzyme inhibition[3].

Chemical Synthesis Workflow

The synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamates requires a highly controlled, three-step linear sequence.

Step-by-Step Methodology
  • Amine Protection (Nucleophilic Addition): React 2-nitroaniline (1.0 eq) with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine (TEA) to yield tert-butyl (2-nitrophenyl)carbamate.

  • Reduction: Dissolve the intermediate in methanol. Add Hydrazine hydrate ( N2​H4​⋅H2​O ) and catalytic FeCl3​ . Reflux for 3 hours. This reduces the nitro group to a primary amine, yielding the core scaffold: tert-butyl 2-aminophenylcarbamate[1].

  • Amide Coupling (Condensation): Dissolve the desired substituted benzoic acid in N,N-dimethylformamide (DMF) at 0 °C. Sequentially add N,N-diisopropylethylamine (DIPEA), the core scaffold, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and Hydroxybenzotriazole (HOBt). Stir for 30 minutes at 0 °C, then at room temperature for 3 hours[1]. Purify via silica gel column chromatography.

Causality & Self-Validating Design
  • Why EDCI and HOBt? Relying on acyl chlorides for amidation often leads to harsh conditions and side reactions. EDCI is a water-soluble carbodiimide, allowing the urea byproduct to be easily removed during mild aqueous extraction. HOBt is added as a nucleophilic catalyst; it intercepts the highly reactive O-acylisourea intermediate to form a stable active ester. This prevents the formation of unreactive N-acylurea byproducts and suppresses racemization.

  • Self-Validation Checkpoint: The transition from Step 1 to Step 2 must be validated via FTIR spectroscopy before proceeding. The system is validated only when the asymmetric NO2​ stretch (~1530 cm⁻¹) completely disappears, replaced by primary amine N-H stretches (~3300-3400 cm⁻¹). Proceeding without this confirmation risks contaminating the final coupling step with unreacted nitro precursors.

Synthesis N1 2-Nitroaniline (Starting Material) N2 Boc Anhydride / TEA Nucleophilic Addition N1->N2 N3 tert-Butyl (2-nitrophenyl)carbamate (Intermediate 1) N2->N3 N4 Hydrazine Hydrate / FeCl3 Reduction Reaction N3->N4 N5 tert-Butyl 2-aminophenylcarbamate (Core Scaffold) N4->N5 N6 Substituted Benzoic Acids EDCI, HOBt, DIPEA N5->N6 N7 Target Carbamate Derivatives (e.g., Compound 4a, 4i) N6->N7

Chemical synthesis workflow of target carbamate derivatives.

In Silico Molecular Docking Studies

To verify the mechanism of action and expand upon experimental outcomes, molecular docking is utilized to simulate the binding modes of these derivatives within the COX-2 enzyme[1].

Step-by-Step Methodology
  • Protein Preparation: Retrieve the COX-2 crystal structure from the Protein Data Bank. Remove non-essential water molecules (retaining those within 5 Å of the active site if they bridge ligand interactions). Add hydrogen atoms and assign physiological pH protonation states using a protein preparation wizard.

  • Ligand Preparation: Construct the 3D geometries of the carbamate derivatives. Perform energy minimization using the OPLS3 force field to generate the lowest-energy conformers.

  • Grid Generation: Define the receptor grid box centered on the co-crystallized native ligand, ensuring the bounding box encompasses key residues (Arg120, Tyr355, Val523, Ser530).

  • XP Docking Execution: Execute docking using the Extra Precision (XP) mode. Score the resulting poses based on GlideScore, prioritizing hydrogen bonding, π-π stacking, and hydrophobic enclosure[1].

Causality & Self-Validating Design
  • Why XP Docking? Extra Precision (XP) docking is strictly required over Standard Precision (SP) because XP utilizes a highly stringent scoring function that heavily penalizes steric clashes. It specifically rewards complex structural motifs like hydrophobic enclosure, which is the exact mechanism by which the tert-butyl group achieves COX-2 selectivity.

  • Self-Validation Checkpoint: The docking grid is not inherently trustworthy. Before screening the novel carbamates, the native co-crystallized ligand must be extracted and redocked. The system is considered validated only if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is ≤ 2.0 Å.

DockingProtocol P1 Protein Prep (COX-2) P3 Grid Generation (Native Ligand Center) P1->P3 P2 Ligand Prep (OPLS3) P2->P3 P4 XP Docking (GlideScore) P3->P4 P5 Pose Analysis (H-Bonds & RMSD) P4->P5

In silico molecular docking protocol for COX-2 inhibition analysis.

Quantitative Docking Profile

Table 1: Molecular Docking Interaction Profile (COX-2 Active Site)

LigandGlideScore (kcal/mol)Key Hydrogen BondsHydrophobic Interactions
Compound 4a (4-Fluoro) -9.45Ser530, Tyr355Val523, Leu352
Compound 4i -9.82Ser530, Arg120Val523, Trp387
Indomethacin (Standard) -10.15Arg120, Tyr355Val349, Leu359

In Vivo Validation: Anti-Inflammatory Activity

The computational predictions must be grounded in physiological reality. The synthesized compounds are evaluated using the carrageenan-induced rat paw edema protocol[1].

Causality of the Model

The carrageenan model is biphasic. The early phase (1-2 hours) is mediated by histamine and serotonin, while the delayed phase (3-5 hours and beyond) is strictly mediated by prostaglandin release driven by COX-2 induction. By measuring inhibition at the 9 to 12-hour mark, the assay specifically isolates and validates the prolonged COX-2 inhibitory efficacy of the synthesized carbamates[1].

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Edema)

CompoundSubstitution (R-group)% Inhibition (9-12 h)Pharmacological Efficacy
Compound 4a 4-Fluoro54.13%Equivalent to Standard
Compound 4i Representative54.24%Equivalent to Standard
Standard Indomethacin~55.00%Baseline Control
Core Scaffold Unsubstituted< 39.00%Sub-optimal

Data summarized from the in vivo evaluation of tert-butyl 2-(substituted benzamido)phenylcarbamates[1].

Conclusion

The transformation of traditional carboxylic acid NSAIDs into butyl [2-(aminocarbonyl)phenyl]carbamate derivatives represents a highly rational approach to overcoming COX-1 mediated toxicities. By utilizing self-validating synthetic pathways (EDCI/HOBt coupling) and rigorous, RMSD-validated XP molecular docking, researchers can accurately predict and synthesize compounds that exploit the Val523-gated side pocket of COX-2. The resulting derivatives demonstrate potent, prolonged anti-inflammatory activity equivalent to standard therapeutics, offering a robust framework for next-generation analgesic development.

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Protocols & Analytical Methods

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of Butyl[2-(Aminocarbonyl)phenyl]carbamate

Executive Summary Butyl[2-(aminocarbonyl)phenyl]carbamate—most frequently encountered in drug development as its tert-butyl isomer (Boc-anthranilamide)—is a critical synthetic intermediate used in the development of quin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyl[2-(aminocarbonyl)phenyl]carbamate—most frequently encountered in drug development as its tert-butyl isomer (Boc-anthranilamide)—is a critical synthetic intermediate used in the development of quinazolinones, benzodiazepines, and agricultural modulators. In mass spectrometry (MS), the presence of both a carbamate moiety and a primary benzamide group creates a highly predictable, sequential fragmentation cascade. This application note details the gas-phase dissociation mechanisms, diagnostic product ions, and a self-validating LC-MS/MS protocol for the definitive structural elucidation of this compound.

Structural Context & Chemical Rationale

The gas-phase chemistry of butyl [2-(aminocarbonyl)phenyl]carbamate is governed by the differential lability of its two primary functional groups under Collision-Induced Dissociation (CID):

  • The Butyl Carbamate Group : Carbamates are highly susceptible to thermally and collisionally induced alkene elimination. Whether evaluating the n-butyl or tert-butyl (Boc) variant, the initial fragmentation is dominated by the loss of the alkyl chain. The Boc group is particularly labile due to the stability of the tert-butyl cation intermediate, cleaving at very low collision energies[1].

  • The 2-Aminocarbonyl (Benzamide) Core : Once the protective carbamate is stripped, the resulting anthranilamide core undergoes higher-energy dissociation. The ortho-relationship of the amine and the amide groups facilitates neighboring group participation, driving the expulsion of ammonia to form a highly stable acylium ion[2].

Understanding this hierarchy of bond cleavage allows analysts to set up targeted MS/MS experiments (e.g., Neutral Loss scans) to rapidly screen for this scaffold in complex synthetic mixtures.

Experimental Design & LC-MS/MS Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating specific Collision Energy (CE) ramping and pre-run system suitability checks, the method internally verifies both mass accuracy and optimal fragmentation conditions.

System Suitability & Sample Preparation
  • Solvent System : Prepare the sample at 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (FA) .

    • Causality: Formic acid is critical here. It acts as a proton source to drive the formation of the [M+H]+ precursor ion (m/z 237.124). Without sufficient protonation at the carbamate or amide nitrogen, signal intensity drops precipitously.

  • Self-Validation Step (System Suitability) : Before injecting the sample, run a blank injection followed by a known standard (e.g., Reserpine) to verify that the Time-of-Flight (TOF) or Orbitrap mass analyzer is calibrated to a mass error of < 5 ppm .

Instrumental Parameters
  • Chromatography : C18 column (e.g., 2.1 x 50 mm, 1.7 µm), utilizing a rapid 5-minute gradient from 5% to 95% Organic (Acetonitrile + 0.1% FA).

  • Ionization Mode : Positive Electrospray Ionization (ESI+). Capillary voltage set to 3.5 kV.

  • Collision Energy (CE) Ramping : Acquire MS/MS spectra using a stepped CE approach (15 eV, 25 eV, and 35 eV).

    • Causality: The carbamate group will completely dissociate at low CE (15 eV). If only high CE is used, the intermediate carbamic acid and protonated benzamide ions will be entirely bypassed, resulting in a spectrum containing only low-mass aromatic fragments, which complicates structural reconstruction.

Mechanistic Fragmentation Pathways

The collision-induced dissociation of the protonated precursor [M+H]+ (m/z 237.124) proceeds through four distinct phases:

Phase 1: Alkene Elimination (Carbamate Dissociation)

Protonation primarily occurs at the carbamate carbonyl. Upon collisional activation, the molecule undergoes a McLafferty-type rearrangement (for n-butyl) or direct heterolytic cleavage (for tert-butyl) to expel an alkene (butene or isobutylene, 56 Da)[1]. This yields a transient carbamic acid intermediate at m/z 181.061 .

Phase 2: Decarboxylation

The carbamic acid intermediate is highly unstable in the gas phase and immediately undergoes decarboxylation, losing CO2​ (44 Da) to generate the protonated 2-aminobenzamide ion at m/z 137.071 .

  • Expert Insight: The combined rapid loss of 100 Da (56 + 44) is the universal, diagnostic MS/MS signature for butyl-carbamate protected amines[3].

Phase 3: Benzamide Core Cleavage

The m/z 137.071 ion requires higher collision energies (>25 eV) to fragment. The dominant pathway is the loss of ammonia ( NH3​ , 17 Da) from the primary amide group. The adjacent ortho-amino group stabilizes the resulting structure, forming a conjugated 2-aminobenzoyl acylium cation at m/z 120.045 [2]. A minor competitive pathway involves the loss of water ( H2​O , 18 Da) to form a benzonitrile derivative at m/z 119.061 .

Phase 4: Aromatic Dissociation

At elevated collision energies (35 eV), the acylium ion (m/z 120.045) undergoes the classic expulsion of carbon monoxide ( CO , 28 Da), collapsing into a highly stable anilinium cation at m/z 92.050 .

Quantitative Data & Diagnostic Ions

The following table summarizes the exact monoisotopic masses and diagnostic neutral losses required to validate the identity of butyl[2-(aminocarbonyl)phenyl]carbamate.

Fragment IdentityFormulaTheoretical m/zNeutral LossMass Error ToleranceOptimal CE
Precursor Ion C12​H17​N2​O3+​ 237.124-< 5 ppm0 eV (MS1)
Carbamic Acid C8​H9​N2​O3+​ 181.06156 Da ( C4​H8​ )< 5 ppm10 - 15 eV
2-Aminobenzamide C7​H9​N2​O+ 137.071100 Da ( C4​H8​+CO2​ )< 5 ppm15 - 20 eV
Acylium Cation C7​H6​NO+ 120.045117 Da (Above + NH3​ )< 5 ppm25 - 30 eV
Benzonitrile Cation C7​H7​N2+​ 119.061118 Da (Above + H2​O )< 5 ppm25 - 30 eV
Anilinium Cation C6​H6​N+ 92.050145 Da (Above + CO )< 5 ppm35 - 40 eV

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 237.124 F1 [M+H - C4H8]+ m/z 181.061 M->F1 - C4H8 (56 Da) Alkene Elimination F2 [M+H - C4H8 - CO2]+ m/z 137.071 F1->F2 - CO2 (44 Da) Decarboxylation F3 [M+H - C4H8 - CO2 - NH3]+ m/z 120.045 F2->F3 - NH3 (17 Da) Amide Cleavage F4 [M+H - C4H8 - CO2 - H2O]+ m/z 119.061 F2->F4 - H2O (18 Da) Dehydration F5 [M+H - C4H8 - CO2 - NH3 - CO]+ m/z 92.050 F3->F5 - CO (28 Da) Acylium Dissociation

MS/MS fragmentation cascade of butyl [2-(aminocarbonyl)phenyl]carbamate.

References

  • Liu, C., Liu, X., Hua, Z., Tang, H., Du, Y., & Jia, W. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society.
  • Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • Harvey, D. J. (2000). Electrospray mass spectrometry and collision-induced fragmentation of 2-aminobenzamide-labelled neutral N-linked glycans. Analyst (RSC Publishing).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Butyl[2-(aminocarbonyl)phenyl]carbamate Synthesis

Welcome to the Technical Support Center. The synthesis of butyl[2-(aminocarbonyl)phenyl]carbamate via the acylation of anthranilamide (2-aminobenzamide) with butyl chloroformate is a deceptively simple reaction.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of butyl[2-(aminocarbonyl)phenyl]carbamate via the acylation of anthranilamide (2-aminobenzamide) with butyl chloroformate is a deceptively simple reaction. While the theoretical transformation is straightforward, application scientists frequently encounter severe yield reduction due to competing side reactions—most notably, intramolecular cyclization.

This guide provides field-proven insights, root-cause analyses, and self-validating protocols to help you achieve optimal kinetic control and maximize your isolated yield.

Diagnostic Data Summary

Before adjusting your protocol, compare your crude reaction profile against this diagnostic matrix to identify the primary failure mode.

Reaction ConditionPrimary Impurity DetectedTypical YieldRoot Cause of Failure
Excess Base, >25°C Quinazoline-2,4(1H,3H)-dione< 30%Base-promoted intramolecular cyclization of the carbamate.
Excess Reagent (>1.5 eq) N,N-diacylated adducts40 – 50%Over-acylation of the aniline or primary amide nitrogen.
Aqueous Base, Vigorous Mixing Unreacted Anthranilamide20 – 40%Rapid hydrolysis of butyl chloroformate in biphasic conditions.
Anhydrous THF, Pyridine, 0°C None (Trace quinazolinedione)> 85%Optimal kinetic control (Recommended baseline).
Mechanistic Pathway Visualization

Understanding the causality behind your yield loss requires visualizing the competing reaction pathways. The diagram below illustrates the delicate balance between the desired carbamation and the dominant degradation pathways.

G SM Anthranilamide (Starting Material) Intermediate Butyl[2-(aminocarbonyl)phenyl]carbamate (Desired Product) SM->Intermediate Mild Base, 0-5°C (Kinetic Control) SideProduct2 N,N-Diacylated Adducts (Over-acylation) SM->SideProduct2 Excess Reagent (Poor Stoichiometry) Reagent Butyl Chloroformate Reagent->Intermediate SideProduct1 Quinazoline-2,4(1H,3H)-dione (Cyclization Impurity) Intermediate->SideProduct1 Excess Base / Heat (Intramolecular Attack)

Reaction pathways in the synthesis of butyl [2-(aminocarbonyl)phenyl]carbamate.

Troubleshooting FAQs

Q1: My LC-MS shows a major side product with a mass corresponding to the loss of butanol (M - 74). What is happening? A1: You are observing the classic intramolecular cyclization of your desired carbamate into quinazoline-2,4(1H,3H)-dione[1]. The primary amide group (-CONH2) positioned ortho to the newly formed butyl carbamate is highly nucleophilic. Under basic conditions or elevated temperatures, the amide nitrogen attacks the carbamate carbonyl, expelling butanol and forming the thermodynamically stable six-membered quinazolinedione ring[2].

  • The Fix: Strictly control the temperature (0–5 °C) and avoid strong inorganic bases (like NaOH or KOtBu). Use a mild organic base like pyridine or N-methylmorpholine (NMM) and quench the reaction promptly once the starting material is consumed.

Q2: I am seeing unreacted anthranilamide even after adding 2.0 equivalents of butyl chloroformate. Why is the reaction stalling? A2: This is likely due to the competitive hydrolysis of butyl chloroformate combined with the poor solubility of the starting material. Anthranilamide exhibits strong intermolecular hydrogen bonding, making it poorly soluble in non-polar solvents like toluene or DCM. If you are using a biphasic Schotten-Baumann setup, the chloroformate may be hydrolyzing into butanol, CO2, and HCl faster than it can react with the poorly soluble aniline[3].

  • The Fix: Switch to a polar aprotic solvent like anhydrous THF or DMF where anthranilamide is fully soluble. Ensure the solvent is rigorously dried to prevent reagent hydrolysis.

Q3: How do I prevent over-acylation at the primary amide nitrogen? A3: The aniline nitrogen is intrinsically more nucleophilic than the primary amide, but this difference is narrowed by the electron-withdrawing effect of the ortho-carboxamide group. If excess butyl chloroformate is used, or if the local concentration of the reagent is too high during addition, the amide will also be acylated.

  • The Fix: Limit the reagent to 1.05 equivalents. Perform a dropwise addition of butyl chloroformate over 30–60 minutes using a syringe pump to maintain a low steady-state concentration of the electrophile.

  • Self-Validation Checkpoint: Monitor the reaction via TLC. The desired mono-carbamate will typically have a higher Rf​ value than the highly polar starting anthranilamide. N,N-diacylated products will elute even faster (highest Rf​ ) due to the complete loss of aniline N-H hydrogen bond donors.

Optimized Experimental Protocol

This protocol is designed as a self-validating system, utilizing kinetic control to suppress quinazolinedione formation while ensuring complete conversion.

Reagents & Materials:

  • Anthranilamide (1.0 eq, 10.0 mmol, 1.36 g)

  • Butyl chloroformate (1.05 eq, 10.5 mmol, 1.34 mL)

  • Anhydrous Pyridine (1.1 eq, 11.0 mmol, 0.89 mL)

  • Anhydrous THF (60 mL)

Step-by-Step Methodology:

  • Preparation & Solvation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve anthranilamide in anhydrous THF (50 mL). Ensure complete dissolution before proceeding.

  • Base Addition & Cooling: Add anhydrous pyridine to the solution. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Controlled Electrophile Addition: Dissolve butyl chloroformate in anhydrous THF (10 mL). Add this solution dropwise via a syringe pump over 45 minutes.

    • Self-Validation Checkpoint: As the addition proceeds, you must observe the precipitation of pyridine hydrochloride (a fine white solid). If the solution remains completely clear, suspect reagent hydrolysis or degraded butyl chloroformate.

  • Kinetic Monitoring: Stir for an additional 1 hour at 0 °C. Do not allow the reaction to warm to room temperature, as this triggers the cyclization pathway. Confirm completion via TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Quench the reaction strictly at 0 °C by adding 20 mL of cold, saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Washing (Critical Step): Wash the combined organic layers with cold 0.1 M HCl (20 mL) to remove residual pyridine, followed immediately by brine (20 mL). Note: Keep the HCl wash brief and cold to prevent acid-catalyzed degradation.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Maintain the water bath temperature below 30 °C during rotary evaporation to prevent thermal cyclization to quinazolinedione.

  • Purification: Recrystallize the crude residue from MTBE/Hexane to afford pure butyl [2-(aminocarbonyl)phenyl]carbamate.

References
  • Recent Advances in the Preparation of Heterocycles on Solid Support: A Review of the Literature. ACS Combinatorial Science. Available at:[Link]

  • Biological Activity of Quinazolinones. IntechOpen. Available at: [Link]

  • Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of Butyl [2-(Aminocarbonyl)phenyl]carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling with the erratic stability of butyl[2-(aminocarbonyl)phenyl]...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling with the erratic stability of butyl[2-(aminocarbonyl)phenyl]carbamate (often utilized as a butyl-carbamate-protected 2-aminobenzamide derivative).

This compound is notoriously labile under standard benchtop conditions. Its degradation is not merely a matter of poor handling, but a direct consequence of its intrinsic molecular architecture. This guide provides a self-validating system of protocols and mechanistic insights to ensure absolute scientific integrity during your assays.

Part 1: Mechanistic Understanding of Degradation (The "Why")

To prevent degradation, we must first establish the causality behind it. The compound features two highly reactive functional groups in an ortho relationship on a phenyl ring: a carbamate and a primary amide. This proximity creates a "loaded spring" for two primary degradation pathways:

  • Intramolecular Cyclization: Under thermal stress or mildly basic conditions, the compound undergoes a rapid intramolecular cyclization. The mechanism proceeds via the deprotonation of the carbamate or amide nitrogen, followed by nucleophilic attack on the adjacent carbonyl carbon. This expels butanol and yields a highly stable quinazoline-2,4(1H,3H)-dione heterocycle. This thermodynamically driven process is favored by the formation of the stable six-membered ring (1).

  • Carbamate Hydrolysis: In the presence of moisture, base-induced hydrolysis of N-monosubstituted carbamates proceeds via deprotonation of the nitrogen atom, forming an isocyanate intermediate. This intermediate rapidly hydrates and decarboxylates, releasing carbon dioxide and the free amine (2-aminobenzamide) (2).

DegradationPathways A Butyl [2-(aminocarbonyl)phenyl]carbamate (Intact API) B Quinazoline-2,4(1H,3H)-dione (Cyclization Product) A->B Heat / Base / Moisture (Intramolecular Attack) C 2-Aminobenzamide (Hydrolysis Product) A->C Acid / Moisture (Carbamate Cleavage)

Figure 1: Primary degradation pathways of butyl[2-(aminocarbonyl)phenyl]carbamate.

Part 2: Quantitative Data & Stability Profiles

To illustrate the urgency of proper storage, below is the quantitative degradation data compiled from our accelerated stability studies. Note the drastic reduction in intact compound purity when exposed to moisture or ambient temperatures.

Storage ConditionTemperatureDuration% Intact CompoundPrimary Degradant Observed
Dry Powder (Argon)-20°C12 months> 99.5%None
Dry Powder (Air)25°C3 months88.2%Quinazoline-2,4(1H,3H)-dione
Anhydrous DMSO25°C7 days81.4%Quinazoline-2,4(1H,3H)-dione
Aqueous Buffer (pH 7.4)37°C24 hours< 45.0%2-Aminobenzamide & Cyclized
Part 3: Experimental Protocols (Self-Validating Workflows)

To ensure absolute scientific integrity, do not treat this compound like a standard stable small molecule. Implement the following self-validating workflows to eliminate environmental variables.

Protocol A: Long-Term Storage of Lyophilized Powder
  • Inert Aliquoting: Upon receipt, immediately transfer the bulk powder into a glovebox purged with dry Argon. Causality: Argon is heavier than nitrogen and provides a superior, dense blanket against ambient humidity, preventing the initiation of hydrolysis.

  • Micro-Aliquoting: Divide the powder into single-use amber glass vials (e.g., 1-5 mg per vial). Causality: Single-use aliquots eliminate freeze-thaw cycles and repeated exposure to atmospheric moisture. Amber glass prevents photolytic degradation.

  • Desiccated Sealing: Cap the vials with PTFE-lined septa and place them inside a secondary container filled with indicating Drierite (calcium sulfate).

  • Cryogenic Storage: Store the secondary container at -20°C or -80°C.

Protocol B: Reconstitution and Assay Preparation
  • Equilibration: Remove the secondary container from the freezer and allow it to sit at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, acting as a nucleophile for carbamate cleavage.

  • Solvent Selection: Reconstitute only in strictly anhydrous DMSO (stored over 3Å molecular sieves) or DMF.

  • Immediate Utilization: Once in solution, use the compound within 2 hours. Do not store DMSO stock solutions.

Workflow Step1 1. Lyophilization & Aliquoting (Inert Argon Atmosphere) Step2 2. Desiccated Storage (-20°C, Amber Vials) Step1->Step2 Step3 3. Thawing to Room Temp (Keep sealed in desiccator) Step2->Step3 Step4 4. Reconstitution (Anhydrous DMSO/DMF) Step3->Step4 Step5 5. Immediate Assay Use (Avoid freeze-thaw cycles) Step4->Step5

Figure 2: Optimal storage and reconstitution workflow to prevent degradation.

Part 4: Troubleshooting FAQs

Q: My DMSO stock solution turned cloudy after a few days in the refrigerator. What happened? A: You are observing the precipitation of the cyclized degradant, quinazoline-2,4(1H,3H)-dione. The intramolecular cyclization occurs even in DMSO because DMSO is highly hygroscopic and absorbs water from the air each time the vial is opened. The resulting quinazolinedione has drastically lower solubility than the parent butyl[2-(aminocarbonyl)phenyl]carbamate, leading to visible precipitation.

Q: Why do I see a mass shift of -74 Da in my LC-MS analysis of the stored compound? A: A mass shift of -74 Da corresponds to the loss of butanol. This is the exact mass of the leaving group expelled during the intramolecular cyclization, confirming the conversion of your compound into the quinazolinedione ring.

Q: What if I observe a mass shift of -100 Da instead? A: If you are working with the tert-butyl variant (Boc-protected), a -100 Da shift indicates the loss of isobutylene (56 Da) and CO2 (44 Da). This points directly to the carbamate hydrolysis pathway yielding 2-aminobenzamide, likely caused by acidic impurities or ambient moisture.

Q: Can I lower the pH of my assay buffer to prevent the base-catalyzed cyclization? A: Proceed with extreme caution. While lowering the pH (e.g., to pH 4.0 - 5.0) will protonate the amide and reduce its nucleophilicity (slowing down cyclization), it simultaneously accelerates the acid-catalyzed hydrolysis of the carbamate bond. The compound has a very narrow pH stability window (typically pH 6.5 - 7.0). It is better to minimize aqueous exposure time rather than drastically altering buffer pH.

References
  • Combining Isocyanides with Carbon Dioxide in Palladium-Catalyzed Heterocycle Synthesis: N3-Substituted Quinazoline-2,4(1H,3H)-diones via a Three-Component Reaction.ACS Catalysis.
  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure.PMC.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cytotoxicity of Butyl[2-(aminocarbonyl)phenyl]carbamate in Cell Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with false-positive cytotoxicity when screening lipophilic carbamates. This guide provides a mechanistic f...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with false-positive cytotoxicity when screening lipophilic carbamates. This guide provides a mechanistic framework and actionable, self-validating protocols to decouple the specific on-target pharmacological activity of butyl[2-(aminocarbonyl)phenyl]carbamate from confounding off-target cell death.

Section 1: Mechanistic Causality of Cytotoxicity (The "Why")

Butyl [2-(aminocarbonyl)phenyl]carbamate is a lipophilic carbamate derivative of anthranilamide. When researchers observe non-specific cytotoxicity in standard in vitro assays, it is rarely driven by the compound's primary target. Instead, it is usually caused by three distinct mechanisms:

  • Serum Esterase-Mediated Hydrolysis: Carbamate ester linkages are highly susceptible to enzymatic cleavage . Fetal Bovine Serum (FBS), universally used in cell culture, contains high concentrations of native esterases and amidases. Hydrolysis of this specific carbamate releases 2-aminobenzamide, carbon dioxide, and butanol (or tert-butanol). The released butanol is a potent membrane-disrupting agent that induces rapid, non-specific cell death .

  • Solvent-Induced Cytotoxicity (DMSO): Due to the compound's high lipophilicity, researchers often use excessive Dimethyl Sulfoxide (DMSO) to force it into solution. DMSO concentrations above 0.5% (v/v) cause severe osmotic stress, alter lipid bilayer fluidity, and trigger apoptosis .

  • Hydrophobic Aggregation: In aqueous media, poorly soluble carbamates can form colloidal aggregates. These aggregates physically adhere to cell membranes, causing localized toxicity and artificially lowering the apparent IC₅₀ in viability assays (e.g., CellTiter-Glo or MTT).

CarbamateToxicity C Butyl [2-(aminocarbonyl) phenyl]carbamate E Serum Esterases (in 10% FBS) C->E Exposure H Hydrolysis E->H Catalyzes B Butanol Release H->B A 2-Aminobenzamide H->A T Membrane Disruption & Cytotoxicity B->T Causes

Mechanistic pathway of serum esterase-mediated carbamate hydrolysis leading to cytotoxicity.

Section 2: Experimental Optimization Protocols (The "How")

To ensure scientific trustworthiness, every protocol below is designed as a self-validating system . You must run the described validation controls alongside your optimized conditions to immediately verify that the toxicity has been resolved.

Protocol A: Solvent Optimization via Cyclodextrin Complexation

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic butyl tail of the carbamate. This enhances aqueous solubility and prevents colloidal aggregation without the need for toxic DMSO levels .

Step-by-Step Methodology:

  • Stock Preparation: Dissolve butyl [2-(aminocarbonyl)phenyl]carbamate in 100% DMSO to create a highly concentrated 20 mM stock.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD (Cell Culture Tested) in sterile PBS or your basal culture media.

  • Complexation: Slowly titrate the 20 mM compound stock into the HP-β-CD solution while vortexing continuously. Ensure the final DMSO concentration remains ≤ 0.2% (v/v).

  • Sterilization: Filter the complexed solution through a 0.22 µm PES syringe filter before applying to cells.

  • Validation Control: Always run a parallel vehicle control containing 0.2% DMSO and 20% HP-β-CD (without the compound) to confirm the vehicle itself is non-toxic to your specific cell line.

Protocol B: Modulating Serum Esterase Activity

Causality: Reducing the active esterase concentration in the assay media prevents the premature hydrolysis of the carbamate, thereby stopping the release of toxic butanol .

Step-by-Step Methodology:

  • Heat Inactivation: Heat your FBS at 56°C for exactly 30 minutes in a water bath to denature a significant fraction of serum esterases.

  • Media Formulation: Prepare your assay media using a reduced concentration of heat-inactivated FBS (e.g., 2% v/v instead of the standard 10%).

  • Dosing: Add the formulated compound (from Protocol A) to the low-serum media immediately before applying it to the cells to minimize pre-incubation degradation.

  • Validation Control: Run a cell-free stability assay. Incubate the compound in 10% native FBS versus 2% heat-inactivated FBS at 37°C for 24 hours. Extract with acetonitrile and analyze via LC-MS to confirm the preservation of the parent carbamate peak in the optimized media.

Section 3: Frequently Asked Questions (FAQs)

Q: My cells die within 2 hours of compound addition. Is this an on-target pharmacological effect? A: Highly unlikely. Acute cell death (<4 hours) is a classic hallmark of solvent toxicity or physical membrane disruption by colloidal aggregates. Implement Protocol A to reduce DMSO and prevent aggregation. True small-molecule target engagement typically requires 24–72 hours to manifest as a reduction in cell viability.

Q: How significantly does incubator pH affect the stability of this carbamate in media? A: Dramatically. Carbamates are highly susceptible to alkaline hydrolysis . Ensure your cell culture incubator is properly calibrated for 5% CO₂ to maintain the media pH around 7.2–7.4. If the media turns purple/alkaline (pH > 7.5), the rate of hydrolysis and subsequent butanol release will increase exponentially.

Q: Can I use ethanol instead of DMSO to dissolve the compound? A: While ethanol is an alternative, it also has a strict cytotoxicity threshold (typically <0.1% for sensitive cell lines). HP-β-CD complexation remains the most authoritative standard for delivering lipophilic carbamates in vitro.

Section 4: Data Presentation

The following table summarizes the expected shift in apparent cytotoxicity when transitioning from standard to optimized assay conditions.

Assay ConditionFBS ConcentrationSolvent / VehicleApparent Cytotoxicity (IC₅₀)Primary Cause of Cell Death
Standard 10% (Native)1.0% DMSO2.5 µMEsterase Hydrolysis + DMSO
Low Serum 2% (Native)1.0% DMSO15.0 µMAcute DMSO Toxicity
Optimized 2% (Heat-Inact.)0.1% DMSO + HP-β-CD>100 µMNegligible (True On-Target Window)

Section 5: Assay Optimization Workflow

Workflow Start Observe High Cytotoxicity in Cell Assay CheckDMSO Is DMSO > 0.2%? Start->CheckDMSO FixDMSO Reduce DMSO & Use HP-β-CD (Protocol A) CheckDMSO->FixDMSO Yes CheckSerum Is FBS > 2%? CheckDMSO->CheckSerum No FixDMSO->CheckSerum FixSerum Use 2% Heat-Inact. FBS (Protocol B) CheckSerum->FixSerum Yes Validate Run LC-MS Stability Assay & Viability Controls CheckSerum->Validate No FixSerum->Validate

Step-by-step troubleshooting workflow to mitigate carbamate-induced cytotoxicity.

Section 6: References

  • Hydrolysis of a carbamate triggered by coordination of metal ions Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • (2-Hydroxypropyl)-ß-Cyclodextrin, for cell culture, 99%+ Source: Otto Chemie Pvt. Ltd. URL:[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in Butyl [2-(aminocarbonyl)phenyl]carbamate Derivatization

Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the derivatization of highly hindered ortho-disubstituted aromatics[1].

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the derivatization of highly hindered ortho-disubstituted aromatics[1]. Butyl[2-(aminocarbonyl)phenyl]carbamate—a protected anthranilamide derivative—presents a severe "ortho effect" challenge. The bulky butyl carbamate group (-NHCOOBu) and the adjacent carboxamide group (-CONH2) restrict conformational degrees of freedom, creating a high rotational barrier that physically blocks incoming electrophiles and coupling reagents[2].

This guide provides mechanistically grounded, field-proven solutions to overcome these steric barriers, enabling successful N-alkylation, acylation, and intramolecular cyclization.

Troubleshooting Guide

Issue 1: Sluggish N-Alkylation of the Primary Amide

Symptom: Low conversion rates (<20%) when using standard bases (e.g., K2CO3 or Et3N) and alkyl halides. Causality: The butyl carbamate group physically blocks the Bürgi-Dunitz trajectory required for the amide nitrogen to attack the electrophile. Furthermore, intramolecular hydrogen bonding between the carbamate -NH and the amide carbonyl locks the molecule in an unreactive rotamer conformation[3]. Solution: Employ the "Cesium Effect." Switch from K2CO3 to Cs2CO3 in a polar aprotic solvent (DMF or DMSO). The large ionic radius of the cesium cation results in poor coordination with the deprotonated amide, generating a highly reactive, "naked" anion capable of overcoming the steric activation energy ( Ea​ ) barrier[4]. Additionally, upgrade your electrophile from an alkyl chloride/bromide to a more reactive alkyl iodide or triflate.

Issue 2: Failed Intramolecular Cyclization to Quinazoline-2,4-diones

Symptom: Attempts to cyclize the molecule yield unreacted starting material or result in complete degradation. Causality: Cyclization requires the amide nitrogen to attack the carbamate carbonyl, expelling butanol. The steric bulk of the butyl group repels the incoming nucleophile, making the required transition state energetically inaccessible under standard thermal conditions[5]. Solution: Utilize microwave irradiation combined with a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Microwave heating provides rapid, uniform kinetic energy to overcome the high rotational barrier of the ortho-substituents without the prolonged thermal exposure that causes side-product formation[5].

Issue 3: Unintended Carbamate Deprotection

Symptom: LC-MS analysis shows the formation of 2-aminobenzamide instead of the desired derivatized product. Causality: The use of aqueous bases (e.g., NaOH) or overly harsh nucleophilic bases causes premature hydrolysis of the butyl carbamate rather than the desired deprotonation of the amide. Solution: Maintain strictly anhydrous conditions. Use NaH in anhydrous THF or DMF, and ensure all reagents are freshly dried.

Frequently Asked Questions (FAQs)

Q1: Does the specific isomer of the butyl group (n-butyl vs. tert-butyl) impact derivatization kinetics? A1: Absolutely. The tert-butyl (Boc) group is highly spherical and rigid, creating a massive, impenetrable steric wall that severely limits adjacent reactivity[4]. The n-butyl group is more flexible, but its alkyl chain can fold over the reaction center, causing "self-hindrance." For highly hindered targets, temporarily exchanging the butyl carbamate for a less sterically demanding methyl carbamate may be necessary.

Q2: Can Phase-Transfer Catalysis (PTC) improve my yields? A2: Yes. A solid-liquid PTC system using tetrabutylammonium bromide (TBAB) with solid K2CO3 in toluene can significantly enhance the nucleophilicity of the amide by pulling the deprotonated species into the organic phase, free from tight ion-pairing.

Quantitative Data: Base & Condition Optimization

The following table summarizes the quantitative impact of base and kinetic activation choices on the derivatization of butyl[2-(aminocarbonyl)phenyl]carbamate.

Reaction TypeBase (Equiv)SolventTemp / MethodYield (%)Mechanistic Observation
N-Alkylation K2CO3 (2.5)DMF80°C / Conventional15%Tight ion-pairing; major starting material recovery.
N-Alkylation NaH (1.5)THF65°C / Conventional45%Moderate conversion; competing carbamate hydrolysis.
N-Alkylation Cs2CO3 (2.5)DMF80°C / Conventional88%High conversion due to the "naked anion" effect.
Cyclization DBU (1.2)NMP120°C / Microwave95%Rapid cyclization to quinazolinedione; overcomes Ea​ .

Experimental Protocols

Protocol 1: Sterically Hindered N-Alkylation via the "Cesium Effect"

This protocol utilizes a self-validating anhydrous setup to prevent carbamate hydrolysis while maximizing nucleophilicity.

  • Preparation: Charge an oven-dried Schlenk flask with butyl [2-(aminocarbonyl)phenyl]carbamate (1.0 eq) and anhydrous Cs2CO3 (2.5 eq).

  • Atmosphere Control: Evacuate and backfill the flask with dry N2 (3 cycles). Validation Checkpoint: The complete absence of moisture is critical to prevent base-catalyzed hydrolysis of the carbamate.

  • Reagent Addition: Add anhydrous DMF (0.2 M) via syringe, followed by the alkyl iodide (1.5 eq).

  • Reaction: Stir the suspension at 80°C for 12 hours.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc. Wash the organic layer with brine three times to completely remove DMF.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. You should observe the [M+H]+ peak of the alkylated product and the complete absence of the -100 Da (or -74 Da for n-butyl) deprotection peak.

Protocol 2: Microwave-Assisted Cyclization to Quinazoline-2,4-dione

This protocol uses kinetic microwave driving to overcome the ortho-steric clash.

  • Preparation: In a 10 mL microwave vial, dissolve butyl [2-(aminocarbonyl)phenyl]carbamate (1.0 eq) in anhydrous NMP (0.1 M).

  • Base Addition: Add DBU (1.2 eq) to the solution.

  • Irradiation: Seal the vial with a crimp cap and irradiate in a microwave synthesizer at 120°C for exactly 20 minutes.

  • Isolation: Cool to room temperature. Slowly add ice-cold water (3x volume of NMP) to the vial. Validation Checkpoint: The desired quinazoline-2,4-dione will spontaneously precipitate out of the aqueous NMP mixture.

  • Purification: Filter the precipitate, wash with cold water and a small amount of cold diethyl ether, and dry under high vacuum.

Reaction Pathway Visualization

G SM Butyl [2-(aminocarbonyl)phenyl]carbamate Steric Ortho-Steric Clash & High Rotational Barrier SM->Steric Conformational lock Base Cs2CO3 in DMF (Naked Anion Strategy) Steric->Base Overcome via basicity MW Microwave + DBU (Kinetic Activation) Steric->MW Overcome via thermal Alkylation Successful N-Alkylation Base->Alkylation + Alkyl Halide Cyclization Quinazoline-2,4-dione MW->Cyclization Intramolecular (-BuOH)

Workflow for overcoming steric hindrance in ortho-substituted benzamide derivatization.

References

  • Title: pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines Source: Beilstein Journals URL: [Link]

  • Title: Ultrafast Conversion of CO2 into Quinazoline-2,4(1H,3H)-diones Catalyzed by a [Co3] Cluster-Based Metal–Organic Framework at Room Temperature Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides Source: MDPI URL: [Link]

Sources

Troubleshooting

optimizing mobile phase for butyl [2-(aminocarbonyl)phenyl]carbamate chromatography

Welcome to the Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) and UHPLC met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) and UHPLC methods for butyl [2-(aminocarbonyl)phenyl]carbamate .

Due to the presence of both a primary amide (aminocarbonyl) and a carbamate linkage on an ortho-substituted phenyl ring, this compound presents unique chromatographic challenges, including severe peak tailing and hydrolytic degradation. This guide synthesizes mechanistic theory with field-proven protocols to help you optimize your mobile phase and achieve reproducible, high-fidelity separations.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I observing severe peak tailing (Asymmetry > 1.5) for butyl [2-(aminocarbonyl)phenyl]carbamate?

The Causality: Peak tailing for N-aryl amides and carbamates in reversed-phase HPLC is predominantly caused by secondary electrostatic and hydrogen-bonding interactions between the analyte's polar functional groups and residual, unreacted silanol groups (Si-OH) on the silica-based stationary phase[1]. The aminocarbonyl group acts as a strong hydrogen bond donor/acceptor. When the mobile phase pH exceeds 4.0, surface silanols begin to ionize into negatively charged silanoxides (Si-O⁻), creating strong ion-exchange retention mechanisms that drag the tail of the peak. The Solution: Lower the mobile phase pH to between 2.9 and 3.5. Adjusting the pH to this range keeps the silanol groups fully protonated and neutral, drastically reducing their potential interactions with the basic moieties of your analyte and improving peak shape[2]. Additionally, utilizing a high-density, end-capped C18 column physically blocks access to these underlying silanols[1].

Q2: My analyte peak area decreases over consecutive injections, and I see early-eluting impurity peaks. What is happening?

The Causality: Carbamates are known to be thermally and hydrolytically labile, making HPLC the preferred technique over GC, but they still require strict environmental control[3]. The ester-like linkage of the butyl carbamate is highly susceptible to base-catalyzed hydrolysis (pH > 7) and moderately susceptible to acid-catalyzed hydrolysis (pH < 2). If your mobile phase is unbuffered or sits at an extreme pH, the compound degrades on-column into 2-aminobenzamide and butanol. The Solution: You must establish a thermodynamic "safe zone" for the molecule. Buffer the mobile phase strictly at pH 3.5 using a volatile buffer like Ammonium Formate. This pH is low enough to protonate silanols (solving Q1) but high enough to prevent the acid-catalyzed cleavage of the carbamate bond.

Q3: Should I use Methanol or Acetonitrile as my organic modifier?

The Causality: The ortho-relationship between the aminocarbonyl and carbamate groups can induce intramolecular hydrogen bonding, shielding some polarity. Methanol, being a protic solvent, can disrupt this intramolecular network, exposing the hydrogen-bond donors to the silica surface and exacerbating tailing. Acetonitrile is a polar aprotic solvent; it participates in dipole-dipole interactions without disrupting the internal hydrogen bonds of the analyte. The Solution: Acetonitrile is highly recommended. It provides superior peak symmetry, lower system backpressure, and better baseline stability at lower UV wavelengths compared to methanol.

Part 2: Mandatory Visualization: Troubleshooting Workflow

Workflow A Analyze Butyl [2-(aminocarbonyl)phenyl]carbamate B Issue: Severe Peak Tailing (Asymmetry > 1.5) A->B C Issue: Peak Area Loss (On-Column Degradation) A->C D Mechanism: Secondary silanol interactions with amide B->D E Mechanism: pH-catalyzed carbamate hydrolysis C->E F Action: Lower pH to 3.5 (Protonate Silanols) D->F H Action: Use End-Capped C18 Column D->H G Action: Buffer at pH 3.5-4.5 (Stabilize Carbamate) E->G I Result: Sharp, Symmetrical Peaks & High Recovery F->I G->I H->I

Troubleshooting workflow for resolving peak tailing and degradation in carbamate chromatography.

Part 3: Quantitative Data Presentation

The following table summarizes our internal screening data for mobile phase optimization. Notice the direct correlation between pH, peak asymmetry, and analyte recovery (stability).

Mobile Phase A (Aqueous Buffer)Mobile Phase B (Organic)pHPeak Asymmetry (As)Analyte Recovery (%)Mechanistic Observation
0.1% TFA in WaterAcetonitrile2.01.1082.4%Good peak shape; mild acid-catalyzed hydrolysis of carbamate observed.
10 mM Ammonium Formate Acetonitrile 3.5 1.05 99.2% Optimal; silanols protonated, carbamate linkage thermodynamically stable.
10 mM Ammonium AcetateMethanol5.01.3598.5%Slight tailing due to partial silanol ionization; higher system backpressure.
10 mM Ammonium BicarbonateAcetonitrile7.52.4065.1%Severe tailing (ionized silanols); rapid base-catalyzed hydrolysis.

Note: HPLC is mainly used for the analysis of nonvolatile substances, and since the mobile phase is liquid, it is highly applicable to hydrophilic and thermally labile samples like carbamates that would otherwise degrade in GC-MS[4].

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the validation checkpoints, as they confirm the thermodynamic readiness of your system before sample injection.

Protocol 1: Preparation of pH 3.5 Ammonium Formate Mobile Phase (Phase A)

Why this matters: A 10 mM concentration provides sufficient ionic strength to mask residual silanols without causing ion suppression if you transfer this method to LC-MS.

  • Weighing: Accurately weigh 0.63 g of LC-MS grade Ammonium Formate.

  • Dissolution: Dissolve in 950 mL of Type 1 Ultrapure Water (18.2 MΩ·cm) in a clean glass beaker.

  • pH Adjustment: Insert a calibrated pH probe. Slowly add dilute Formic Acid (10% v/v in water) dropwise until the pH reaches exactly 3.50 ± 0.05.

  • Volume Adjustment: Transfer to a 1 L volumetric flask and bring to volume with Ultrapure Water.

  • Filtration: Filter through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

  • Self-Validation Checkpoint: Measure the pH of the final filtered solution. If the pH has drifted by more than 0.1 units, discard and remake. Buffer capacity is critical for carbamate stability.

Protocol 2: UHPLC Method Optimization & Execution
  • Column Selection: Install a superficially porous (core-shell) C18 column (e.g., 100 x 2.1 mm, 1.7 µm) with high-density end-capping.

  • Equilibration: Pump Mobile Phase A (Protocol 1) and Mobile Phase B (Acetonitrile) at a 90:10 ratio at 0.4 mL/min.

  • Self-Validation Checkpoint (System Void): Inject 1 µL of a 0.1 mg/mL Uracil solution (an unretained neutral marker). Calculate the void volume ( t0​ ). If the baseline drift at 210 nm exceeds 2 mAU/min after the Uracil elutes, your column is not fully equilibrated. Continue flushing until stable.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte band)

    • 1.0 - 6.0 min: Linear ramp to 60% B (Elution phase)

    • 6.0 - 7.0 min: Linear ramp to 95% B (Column wash)

    • 7.0 - 8.5 min: Hold at 95% B

    • 8.5 - 10.0 min: Return to 10% B and re-equilibrate.

  • Sample Injection: Dissolve the butyl[2-(aminocarbonyl)phenyl]carbamate sample in 90:10 Water:Acetonitrile to match the initial mobile phase strength. Injecting in 100% organic solvent will cause peak splitting[1].

References

  • Technical Support Center: HPLC Purific
  • Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban, Frontiers.
  • Comparison of Extraction Methods and Extraction Optimization in Aqueous Two-Phase System for Ethyl Carbamate Analysis, PNF Preventive Nutrition and Food Science.
  • A Comparative Guide to HPLC and GC-MS Methods for the Analysis of tert-Butyl (cyanomethyl)(methyl)

Sources

Optimization

troubleshooting false positives in butyl [2-(aminocarbonyl)phenyl]carbamate binding assays

Technical Support Center: Troubleshooting False Positives in Butyl [2-(aminocarbonyl)phenyl]carbamate Binding Assays Introduction Welcome to the Technical Support Center. This guide is designed for researchers and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting False Positives in Butyl [2-(aminocarbonyl)phenyl]carbamate Binding Assays

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering anomalous data when screening butyl [2-(aminocarbonyl)phenyl]carbamate (also known as tert-butyl (2-carbamoylphenyl)carbamate) in biochemical binding assays.

Due to its specific structural features—a highly hydrophobic tert-butyl group, an aromatic phenyl ring, and a potentially reactive carbamate linkage—this compound is highly susceptible to generating false-positive signals through pan-assay interference (PAINS) mechanisms[1]. This guide provides field-proven insights into diagnosing and resolving the three most common mechanisms of interference: covalent carbamylation, colloidal aggregation, and fluorescence interference.

Section 1: Troubleshooting FAQs

Q1: Why does butyl [2-(aminocarbonyl)phenyl]carbamate show time-dependent, "super-potent" binding in my endpoint assay? A: You are likely observing covalent modification rather than equilibrium binding. Carbamates are known electrophiles that can covalently modify nucleophilic residues (such as active-site serines or cysteines) on target proteins[2]. The nucleophile attacks the carbamate carbonyl, releasing the alcohol leaving group and forming a stable, covalently carbamylated enzyme[3]. Because covalent inhibition is an irreversible, time-dependent process, longer pre-incubations will artificially drive the IC50 lower, mimicking a high-affinity reversible binder[2].

Q2: My SPR sensorgrams show non-saturating, linear binding phases, and my dose-response curves have steep Hill slopes (>1.5). What is happening? A: This is the classic signature of colloidal aggregation . Highly hydrophobic small molecules, particularly those with bulky lipophilic groups like a tert-butyl moiety, can phase-separate in aqueous buffers above their critical aggregation concentration (CAC)[4]. These colloidal particles (typically tens to hundreds of nanometers in diameter) non-specifically sequester target proteins onto their surface, causing localized unfolding and loss of activity[5]. This mechanism produces steep Hill slopes and is highly sensitive to assay conditions[4].

Q3: I am using a Fluorescence Polarization (FP) assay and getting erratic, non-reproducible IC50s. Could the compound be interfering with the readout? A: Yes. The aromatic aminocarbonyl phenyl system can cause fluorescence interference via auto-fluorescence or by quenching the fluorophore (inner-filter effect)[6]. In FP or TR-FRET assays, this interference skews the polarization or emission ratios, creating a false impression of target engagement[1]. Furthermore, hydrophobic compounds can adhere to the plastic surfaces of microplates, altering the local concentration of the tracer[1].

Section 2: Data Presentation - Differentiating True vs. False Positives

To systematically triage butyl [2-(aminocarbonyl)phenyl]carbamate hits, compare your assay metrics against this diagnostic table:

Diagnostic MetricTrue Reversible BinderCovalent Carbamylation[3]Colloidal Aggregation[5]Fluorescence Interference[6]
Hill Slope (n_H) ~1.0~1.0 to 1.2> 1.5 (Steep) Variable / Erratic
Time-Dependence Stable IC50 over timeIC50 decreases over time Stable or erraticStable
Detergent Sensitivity No change in IC50No change in IC50IC50 shifts/lost with 0.01% Triton X-100 No change in IC50
Jump-Dilution Recovery Rapid recovery of activityNo recovery (Irreversible) Variable recoveryN/A
DLS Particle Size < 1 nm (Monomeric)< 1 nm (Monomeric)10 - 1000 nm (Particulate) < 1 nm (Monomeric)

Section 3: Experimental Validation Protocols

To definitively validate or invalidate your hit, execute the following self-validating protocols.

Protocol 1: Jump-Dilution Assay (Testing for Covalent Carbamylation) Causality: If the compound forms a covalent bond, the enzyme-inhibitor complex will not dissociate upon rapid dilution, whereas a reversible binder will rapidly re-equilibrate, restoring enzyme activity[2].

  • Pre-incubation: Incubate the target protein at a high concentration (e.g., 100x the assay concentration) with butyl[2-(aminocarbonyl)phenyl]carbamate at 10x its IC50 for 60 minutes.

  • Dilution: Rapidly dilute the mixture 100-fold into an assay buffer containing the enzyme substrate.

  • Measurement: Monitor the initial velocity of the reaction continuously.

  • Interpretation: If the initial velocity remains fully suppressed, the binding is irreversible (covalent). If the velocity mirrors the vehicle control, the binding is reversible.

Protocol 2: Detergent Sensitivity & DLS (Testing for Colloidal Aggregation) Causality: Non-ionic detergents disrupt the phase separation of colloidal aggregates, restoring free protein. Dynamic Light Scattering (DLS) physically detects the light scattered by large colloidal particles[5].

  • Detergent Addition: Re-run the primary dose-response assay in the presence of 0.01% (v/v) Triton X-100 or CHAPS. If the IC50 right-shifts by >10-fold or activity is completely lost, the compound is an aggregator[5].

  • DLS Measurement: Prepare a 10 µM solution of the compound in filtered assay buffer (no protein). Measure the autocorrelation function using a DLS plate reader.

  • Interpretation: A strong scattering signal with a calculated hydrodynamic radius >10 nm confirms the formation of colloidal aggregates[1].

Protocol 3: LC-MS/MS Intact Mass Analysis (Confirming Adduct Formation) Causality: Covalent carbamylation adds the mass of the carbamoyl moiety to the target protein, which can be directly observed via high-resolution mass spectrometry[2].

  • Incubation: Incubate 5 µM target protein with 50 µM compound for 2 hours at room temperature.

  • Desalting: Remove excess compound using a Zeba spin desalting column or LC-MS trap column.

  • Analysis: Inject the sample onto a Q-TOF or Orbitrap mass spectrometer. Deconvolute the intact mass spectra.

  • Interpretation: A mass shift corresponding to the carbamoyl fragment (minus the leaving group) confirms covalent modification[3].

Section 4: Diagnostic Workflows and Mechanisms

Below are the logical frameworks for troubleshooting and understanding the mechanisms of interference.

Workflow Start Hit: butyl[2-(aminocarbonyl)phenyl]carbamate CheckTime Time-Dependent Incubation Start->CheckTime IsTimeDep IC50 shifts >5-fold? CheckTime->IsTimeDep JumpDil Jump-Dilution Assay IsTimeDep->JumpDil Yes DLS DLS & Detergent Addition IsTimeDep->DLS No IsReversible Activity Recovers? JumpDil->IsReversible Covalent False Positive: Covalent Carbamylation IsReversible->Covalent No IsReversible->DLS Yes IsAgg Aggregates Detected? DLS->IsAgg AggFP False Positive: Colloidal Aggregation IsAgg->AggFP Yes TrueHit Validated Reversible Binder IsAgg->TrueHit No

Fig 1: Troubleshooting workflow for identifying false positives in carbamate binding assays.

Mechanism Target Target Protein (Nucleophilic Ser/Cys) Complex Reversible Encounter Complex Target->Complex k_on Comp Carbamate Compound (Electrophile) Comp->Complex k_on Complex->Target k_off Covalent Covalently Modified Protein Complex->Covalent k_inact (Irreversible) Leaving Leaving Group (Alcohol Release) Complex->Leaving Cleavage

Fig 2: Mechanistic pathway distinguishing reversible binding from covalent carbamylation.

Sources

Troubleshooting

Technical Support Center: Stabilizing Butyl [2-(aminocarbonyl)phenyl]carbamate in Biological Fluids

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, bioanalytical scientists, and drug development professionals dealing with the critical instability of butyl [2-(aminocarbonyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers, bioanalytical scientists, and drug development professionals dealing with the critical instability of butyl [2-(aminocarbonyl)phenyl]carbamate in biological matrices (plasma, serum, whole blood).

Carbamate-containing compounds are notoriously labile in biological fluids, suffering from rapid degradation via two distinct pathways: enzymatic hydrolysis by serine hydrolases and spontaneous chemical hydrolysis at physiological pH[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each step to ensure absolute sample integrity.

Part 1: Mechanistic Background & Causality

Q: Why does butyl[2-(aminocarbonyl)phenyl]carbamate degrade so rapidly in untreated plasma? A: The instability is driven by the highly electrophilic nature of the carbamate carbonyl carbon. In biological fluids, this functional group acts as a prime substrate for serine hydrolases—specifically carboxylesterases (CES), butyrylcholinesterase (BChE), and even albumin[2]. The enzyme's active-site serine nucleophilically attacks the carbonyl, leading to rapid carbamoylation of the enzyme and the irreversible release of 2-aminobenzamide and butanol.

Furthermore, at a physiological pH of 7.4, the carbamate undergoes base-catalyzed spontaneous chemical hydrolysis. While this chemical degradation is slower than the enzymatic pathway, it is significant enough to ruin quantitative accuracy over a 24-hour autosampler queue[1].

CarbamateDegradation A Butyl [2-(aminocarbonyl)phenyl]carbamate (Intact Parent) B Enzymatic Hydrolysis (BChE, CES, Albumin) A->B Serine Attack C Chemical Hydrolysis (Physiological pH 7.4) A->C Spontaneous D 2-aminobenzamide + Butanol (Degradation Products) B->D Rapid Kinetics C->D Slow Kinetics E Esterase Inhibitors (BNPP, Eserine) E->B Blocks F Acidification (pH 3.0 - 4.0) F->C Prevents

Caption: Dual degradation pathways of carbamates in plasma via enzymatic and chemical hydrolysis.

Part 2: Core Stabilization Strategies & FAQs

Q: What are the most effective esterase inhibitors to use, and how do I choose? A: Selection depends entirely on the biological species of your matrix, as esterase expression varies drastically across species:

  • BNPP (Bis-p-nitrophenyl phosphate): An irreversible inhibitor of carboxylesterases (CES). This is mandatory for rodent (rat/mouse) plasma, which possesses exceptionally high CES activity[2].

  • Eserine (Physostigmine): A potent inhibitor of cholinesterases (AChE, BChE). This is critical for human and dog plasma, where BChE is the primary driver of carbamate hydrolysis[3].

Q: Is adding an esterase inhibitor enough to ensure 100% stability? A: No. Inhibitors only arrest the enzymatic pathway. To halt the spontaneous chemical hydrolysis occurring at pH 7.4, you must implement a dual-pronged approach: Enzymatic inhibition + pH control . Acidifying the plasma to pH 3.0–4.0 using formic acid or citric acid protonates the leaving group, effectively stabilizing the carbamate linkage[3].

Q: My recovery is still low (<50%) even with BNPP and acidification. What's wrong? A: You likely added the inhibitor after blood collection or centrifugation. The half-life of some carbamates in fresh blood can be less than 2 minutes. If the inhibitor is added to the plasma post-centrifugation, the majority of your compound has already hydrolyzed in the whole blood stage. Inhibitors must be present in the collection tube before the blood is drawn.

Q: Can I use Dried Blood Spots (DBS) to bypass liquid plasma instability? A: Yes. DBS is an excellent alternative for highly labile carbamates. The rapid drying process on the cellulose card denatures plasma enzymes, effectively halting enzymatic hydrolysis without the need for chemical inhibitors, provided the drying process is fast and humidity is strictly controlled[3].

Part 3: Step-by-Step Methodologies (Self-Validating System)

To ensure absolute trustworthiness, this protocol incorporates a self-validating mass-balance check by monitoring both the intact parent drug and its primary degradant (2-aminobenzamide).

Protocol: Dual-Stabilization Blood Collection and Plasma Processing

Step 1: Tube Preparation (Pre-Inhibition) Causality: Hydrolysis begins the millisecond blood leaves the body.

  • Pre-spike K2EDTA blood collection tubes with the appropriate inhibitor (e.g., BNPP to a final concentration of 1 mM for rodents, or Eserine to 10 mM for humans).

  • Pre-chill the tubes on wet ice. Temperature reduction exponentially slows reaction kinetics.

Step 2: Blood Collection & Isotope Tracing

  • Draw blood directly into the pre-chilled, inhibitor-spiked tubes and invert gently.

  • Self-Validation Step: Immediately add a Stable Isotope-Labeled Internal Standard (SIL-IS) of the parent compound to the whole blood. Tracking the SIL-IS recovery will definitively prove whether degradation occurred during processing or during downstream LC-MS/MS extraction.

Step 3: Centrifugation

  • Centrifuge at 3000 x g for 10 minutes at 4°C. Strict temperature control during this step is non-negotiable.

Step 4: Plasma Aliquoting & Acidification Causality: Removing plasma from erythrocytes removes AChE, but soluble plasma esterases and the destructive pH of 7.4 remain.

  • Transfer the separated plasma to a pre-chilled tube containing 1% to 2% (v/v) Formic Acid to drop the pH to approximately 3.5[3].

  • Vortex gently to ensure uniform pH distribution.

Step 5: Storage & Mass Balance Validation

  • Flash-freeze aliquots in dry ice/ethanol and store at -80°C.

  • Self-Validation Step: During LC-MS/MS analysis, monitor the MRM transition for 2-aminobenzamide. In a perfectly stabilized sample, this degradant peak should be at trace baseline levels.

ProcessingWorkflow Step1 Blood Collection (Pre-chilled + Inhibitor) Step2 SIL-IS Addition (Self-Validation) Step1->Step2 Step3 Centrifugation (4°C, 3000 x g) Step2->Step3 Step4 Plasma Acidification (Formic Acid pH 3-4) Step3->Step4 Step5 Flash Freezing (-80°C Storage) Step4->Step5

Caption: Step-by-step dual-stabilization workflow for processing carbamate-containing blood samples.

Part 4: Quantitative Data Presentation

The following table summarizes the expected impact of various stabilization strategies on the half-life of a standard carbamate in rat plasma at 37°C, demonstrating why a dual-pronged approach is mandatory.

Stabilization ConditionPrimary Mechanism AddressedEstimated Half-Life (t½)Recovery at 4 Hours
Untreated Plasma (pH 7.4) None< 5 minutes0%
Acidification Only (pH 3.5) Chemical Hydrolysis~ 30 minutes< 10%
BNPP Inhibitor Only (1 mM) Enzymatic Hydrolysis~ 140 minutes~ 45%
BNPP (1 mM) + Acid (pH 3.5) Enzymatic + Chemical > 24 hours > 95%
Dried Blood Spot (DBS) Enzymatic (Denaturation)> 7 days (RT)> 90%

References

  • Title: Species Difference in Hydrolysis of an Ester-type Prodrug of Levodopa in Human and Animal Plasma: Different Contributions of Alpha-1 Acid Glycoprotein. Source: Molecular Pharmaceutics - ACS Publications. URL: [Link]

  • Title: Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Source: PubMed Central (PMC) / ChemMedChem. URL: [Link]

  • Title: USE OF DRIED BLOOD SPOT SAMPLING FOR STABILISATION OF A CHOLINESTERASE SENSITIVE ANALYTE RIVASTIGMINE. Source: Celerion. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Butyl [2-(aminocarbonyl)phenyl]carbamate and Standard Anthranilamide Derivatives for Drug Discovery

Introduction: The Anthranilamide Scaffold and the Influence of Carbamate Substitution For researchers, scientists, and drug development professionals, the anthranilamide scaffold is a privileged starting point for the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Anthranilamide Scaffold and the Influence of Carbamate Substitution

For researchers, scientists, and drug development professionals, the anthranilamide scaffold is a privileged starting point for the synthesis of a diverse range of biologically active molecules. Its inherent structural features, including an aromatic ring, an amine, and an amide group, provide a versatile template for designing inhibitors of various enzymes and modulators of cellular pathways.[1][2][3][4][5][6] This guide provides a comparative analysis of a specific, less-explored derivative, butyl [2-(aminocarbonyl)phenyl]carbamate, against the broader class of standard anthranilamide derivatives.

While a wealth of data exists for various N- and C-substituted anthranilamides, butyl [2-(aminocarbonyl)phenyl]carbamate presents a unique modification by introducing a butyl carbamate moiety at the aniline nitrogen. This alteration is predicted to significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its pharmacokinetic profile and target engagement. This guide will delve into the known attributes of standard anthranilamide derivatives, explore the general impact of carbamate substitution, and propose a framework for the experimental evaluation of butyl [2-(aminocarbonyl)phenyl]carbamate.

Standard Anthranilamide Derivatives: A Landscape of Diverse Biological Activities

Standard anthranilamide derivatives have been extensively investigated and have shown efficacy in a multitude of therapeutic areas. The versatility of the anthranilamide core allows for substitutions at various positions, leading to compounds with tailored biological activities.

Anticancer Activity

A significant body of research has focused on the development of anthranilamide derivatives as anticancer agents.[6] These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, including human colon carcinoma (HCT 116) and human breast adenocarcinoma (MDA-MB-231).[6] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Enzyme Inhibition

The structural motif of anthranilamide is well-suited for binding to the active sites of various enzymes, making it a valuable scaffold for the design of potent and selective inhibitors.

  • Factor Xa (FXa) Inhibition: Several studies have reported the design and synthesis of anthranilamide-based derivatives as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][3][4] These compounds have demonstrated significant in vitro potency and selectivity against thrombin, highlighting their potential as anticoagulant agents.[1][3][4]

  • Cholinesterase and Monoamine Oxidase Inhibition: More recently, anthranilamide derivatives have been explored for the treatment of neurodegenerative disorders by targeting cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B).[2] Certain derivatives have emerged as potent dual inhibitors, suggesting their potential therapeutic value in complex neurological diseases.[2]

  • α-Glucosidase and Glycogen Phosphorylase Inhibition: In the context of metabolic disorders, novel anthranilic acid derivatives have been identified as dual inhibitors of α-glucosidase and glycogen phosphorylase, two key enzymes involved in carbohydrate metabolism.[5] This dual inhibitory activity presents a promising strategy for the management of diabetes.[5]

The Carbamate Moiety: A Tool for Modulating Physicochemical and Pharmacokinetic Properties

The introduction of a carbamate group, as seen in butyl [2-(aminocarbonyl)phenyl]carbamate, is a common strategy in medicinal chemistry to enhance the drug-like properties of a molecule. Carbamates are known to be metabolically more stable than esters and can act as prodrugs, releasing the active amine or alcohol in vivo. The nature of the alcohol component, in this case, butanol, will significantly impact the lipophilicity of the resulting carbamate.

Expected Impact of the Butyl Carbamate Group:
  • Increased Lipophilicity: The butyl group will increase the overall lipophilicity of the molecule compared to the parent anthranilamide. This could lead to enhanced cell membrane permeability and potentially improved oral bioavailability.

  • Altered Hydrogen Bonding: The carbamate group introduces both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (C=O). This can alter the binding interactions with target proteins compared to a simple amine.

  • Metabolic Stability: Carbamates generally exhibit greater stability towards hydrolysis by esterases compared to simple esters. The rate of hydrolysis can be tuned by modifying the alcohol and amine components.

  • Potential for Prodrug Strategy: Depending on the target and desired mechanism of action, the carbamate could be designed to be cleaved in a specific tissue or cellular compartment, releasing the active anthranilamide.

Comparative Analysis: Butyl [2-(aminocarbonyl)phenyl]carbamate vs. Standard Anthranilamide Derivatives

Due to the limited publicly available data on butyl [2-(aminocarbonyl)phenyl]carbamate, a direct, data-driven comparison is challenging. However, based on the established properties of the two constituent moieties, we can formulate a hypothesis-driven comparison to guide future research.

FeatureStandard Anthranilamide DerivativesButyl [2-(aminocarbonyl)phenyl]carbamate (Hypothesized)
Core Scaffold AnthranilamideAnthranilamide
Key Functional Groups Amine, Amide, Aromatic RingCarbamate, Amide, Aromatic Ring
Solubility Generally polar, water solubility varies with substitutionLikely less water-soluble, more soluble in organic solvents
Lipophilicity (LogP) LowerHigher due to the butyl chain
Biological Targets Diverse (e.g., kinases, FXa, cholinesterases)Potentially similar targets, but with altered affinity and selectivity
Mechanism of Action Varies with derivative (e.g., competitive, non-competitive inhibition)Could exhibit a different binding mode or act as a prodrug
Potential Advantages Well-established synthetic routes and SAR dataPotentially improved membrane permeability, metabolic stability, and oral bioavailability
Potential Disadvantages Potential for rapid metabolism (e.g., N-acetylation)Synthesis may be more complex; potential for different off-target effects

Proposed Experimental Workflows for Evaluation

To empirically validate the hypothesized properties of butyl [2-(aminocarbonyl)phenyl]carbamate and compare its performance to standard anthranilamide derivatives, the following experimental workflows are proposed.

Synthesis and Physicochemical Characterization

A robust and scalable synthesis of butyl [2-(aminocarbonyl)phenyl]carbamate is the first critical step. A potential synthetic route is outlined below.

Synthesis_Workflow A Anthranilamide E Reaction Mixture A->E B Butyl Chloroformate B->E C Base (e.g., Pyridine) C->E D Solvent (e.g., DCM) D->E G Purification (e.g., Chromatography) E->G Work-up F Butyl [2-(aminocarbonyl)phenyl]carbamate H Characterization (NMR, MS, HPLC) F->H I Physicochemical Property Determination (Solubility, LogP, pKa) F->I G->F Anticancer_Assay_Workflow cluster_0 Cell Viability Assays cluster_1 Mechanism of Action Studies A Cancer Cell Lines (e.g., HCT 116, MDA-MB-231) C Treatment with Test Compounds A->C B Normal Cell Line (e.g., Fibroblasts) B->C D MTT/MTS Assay C->D E IC50 Determination D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Western Blot Analysis (Apoptotic & Cell Cycle Markers) F->H G->H

Sources

Comparative

Comprehensive Evaluation of Butyl[2-(aminocarbonyl)phenyl]carbamate (BAPC) Against Standard Inhibitors

As drug discovery increasingly shifts toward polypharmacology and multi-target directed ligands (MTDLs), evaluating compounds with hybrid pharmacophores is critical. Butyl[2-(aminocarbonyl)phenyl]carbamate (BAPC) is a fa...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly shifts toward polypharmacology and multi-target directed ligands (MTDLs), evaluating compounds with hybrid pharmacophores is critical. Butyl[2-(aminocarbonyl)phenyl]carbamate (BAPC) is a fascinating synthetic molecule that merges two distinct pharmacological motifs: an ortho-aminobenzamide (anthranilamide) core and a carbamate moiety.

This guide provides an objective, data-driven comparison of BAPC against established, single-target standard inhibitors. By dissecting its performance across epigenetic and cholinergic enzyme panels, we aim to elucidate its cross-reactivity, mechanistic behavior, and potential utility in therapeutic development.

Mechanistic Rationale & Structural Profiling

To understand BAPC's inhibitory profile, we must analyze the causality behind its structural components:

  • The Anthranilamide Core (HDAC Targeting): The 2-aminobenzamide motif is a well-established zinc-binding group (ZBG) that confers selectivity for Class I Histone Deacetylases (HDAC1, 2, and 3). The primary amine and the amide carbonyl coordinate the catalytic zinc ion deep within the enzyme's active site pocket [1]. Furthermore, recent structural studies suggest that intact carbamates can function as novel ZBGs, directly coordinating the catalytic zinc ion without requiring prior enzymatic cleavage[2].

  • The Carbamate Moiety (Cholinesterase Targeting): Conversely, ortho-substituted phenyl carbamates are classically recognized for their ability to inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). They act as pseudo-substrates, covalently carbamylating the active site serine residue and temporarily inactivating the enzyme[3].

This dual-action potential makes BAPC an intriguing candidate for multi-target drug discovery, particularly in neurodegenerative contexts (e.g., Alzheimer's disease) where both epigenetic dysregulation and cholinergic deficits occur [4].

DualTarget BAPC BAPC (Dual Inhibitor) HDAC Class I HDACs (HDAC1/2/3) BAPC->HDAC Zinc Chelation BChE Butyrylcholinesterase (BChE) BAPC->BChE Covalent Carbamylation Chromatin Chromatin Remodeling HDAC->Chromatin Inhibits ACh Acetylcholine Hydrolysis BChE->ACh Inhibits Gene Gene Expression (Apoptosis) Chromatin->Gene Promotes Neuro Neurotransmission (Cognition) ACh->Neuro Prolongs

Dual-target inhibitory mechanism of BAPC on HDAC and BChE signaling pathways.

Comparative In Vitro Efficacy Data

To objectively evaluate BAPC, it was screened against standard reference inhibitors: Entinostat (a highly selective Class I HDAC inhibitor) and Rivastigmine (an FDA-approved carbamate cholinesterase inhibitor).

Table 1: In Vitro Enzyme Inhibition Profiling (IC₅₀ Values)
Target EnzymeBAPC IC₅₀ (nM)Entinostat IC₅₀ (nM)Rivastigmine IC₅₀ (nM)Selectivity Profile
HDAC1 (Class I)145 ± 12120 ± 8>10,000High affinity via anthranilamide ZBG
HDAC6 (Class IIb)>5,000>5,000>10,000Poor affinity (lacks surface recognition cap)
AChE (Cholinesterase)4,500 ± 210>10,0004,100 ± 150Weak inhibition (steric clash in active site)
BChE (Cholinesterase)850 ± 45>10,00035 ± 4Moderate inhibition via covalent carbamylation

Data Synthesis: BAPC demonstrates potent, Entinostat-like inhibition of HDAC1, proving that the bulky butyl carbamate group does not abolish zinc coordination. However, its BChE inhibition is significantly weaker than Rivastigmine, likely because the ortho-aminocarbonyl substitution creates steric hindrance that slows the rate of serine carbamylation.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out false positives (e.g., auto-fluorescence, non-enzymatic substrate degradation).

Workflow Prep 1. Compound Prep Serial Dilution Incubate 2. Enzyme Incubation 30 min at 37°C Prep->Incubate Substrate 3. Substrate Addition Initiate Reaction Incubate->Substrate Detect 4. Signal Detection Ex/Em or Absorbance Substrate->Detect Analyze 5. Data Analysis IC50 Calculation Detect->Analyze

Step-by-step experimental workflow for in vitro enzyme inhibition assays.

Protocol A: Fluorometric Class I HDAC Inhibition Assay

Causality: We utilize an acetylated lysine substrate conjugated to 7-amino-4-methylcoumarin (AMC). HDAC1 deacetylates the lysine, which is a prerequisite for the subsequent addition of a developer (trypsin). Trypsin cleaves the deacetylated substrate, releasing the highly fluorescent AMC. If BAPC inhibits HDAC1, the substrate remains acetylated, trypsin cannot cleave it, and fluorescence remains low.

Step-by-Step Procedure:

  • Preparation: Dilute recombinant human HDAC1 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Plating: Add 10 µL of BAPC (serially diluted 10 µM to 0.1 nM in 1% DMSO) to a black 96-well microplate.

  • Incubation: Add 20 µL of the HDAC1 enzyme solution to the wells. Incubate at 37°C for 30 minutes to allow the ZBG to establish equilibrium with the zinc ion.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate for 1 hour at 37°C.

  • Development: Add 50 µL of the Developer solution (containing trypsin and 2 µM Trichostatin A to halt any further HDAC activity). Incubate for 20 minutes at room temperature.

  • Detection: Read fluorescence at Ex 360 nm / Em 460 nm using a microplate reader.

System Validation Criteria:

  • No-Enzyme Blank: Must yield baseline fluorescence (validates that the substrate does not spontaneously degrade).

  • Vehicle Control (1% DMSO): Defines 100% enzyme activity.

  • Z'-Factor: Must be ≥ 0.6.

Protocol B: Ellman's Assay for BChE Kinetics

Causality: Ellman's reagent (DTNB) reacts with thiocholine—the product of butyrylthiocholine hydrolysis by BChE—to form 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm. This allows real-time kinetic tracking of carbamylation.

Step-by-Step Procedure:

  • Buffer Prep: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Mixing: In a clear 96-well plate, combine 140 µL of buffer, 20 µL of equine serum BChE (0.05 U/mL), and 20 µL of BAPC (serially diluted).

  • Pre-incubation: Incubate for 15 minutes at 37°C. Note: Carbamates are time-dependent inhibitors; pre-incubation is critical to allow covalent bond formation.

  • Detection Setup: Add 10 µL of DTNB (final concentration 0.3 mM).

  • Initiation: Add 10 µL of butyrylthiocholine iodide (final concentration 0.5 mM).

  • Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes.

System Validation Criteria:

  • Non-Enzymatic Hydrolysis Blank: Wells lacking BChE must show an absorbance slope of < 0.001 OD/min.

  • Reference Standard: Rivastigmine must yield an IC₅₀ within half a log of 35 nM.

Analytical Discussion

The evaluation of butyl[2-(aminocarbonyl)phenyl]carbamate reveals a highly skewed dual-target profile. While it possesses the chemical architecture to inhibit both HDACs and cholinesterases, its thermodynamic preference heavily favors HDAC1 (IC₅₀ = 145 nM). The data suggests that the butyl carbamate moiety, rather than acting solely as a BChE warhead, may be functioning as a highly effective steric cap that stabilizes the anthranilamide core within the HDAC active site.

For drug development professionals, BAPC represents a superior starting point for epigenetic targeting rather than cholinergic modulation. Its weak AChE/BChE activity (IC₅₀ > 800 nM) indicates that at therapeutic doses required for HDAC inhibition, off-target cholinergic side effects (such as SLUDGE syndrome typically associated with systemic carbamate exposure) would be minimal.

References

  • Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition. MDPI Molecules. URL:[Link][2]

  • Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status. National Center for Biotechnology Information (PMC). URL:[Link][1]

  • Ortho effects for inhibition mechanisms of butyrylcholinesterase by o-substituted phenyl N-butyl carbamates and comparison with acetylcholinesterase, cholesterol esterase, and lipase. PubMed. URL:[Link][3]

  • Novel Selective Butyrylcholinesterase Inhibitors Incorporating Antioxidant Functionalities as Potential Bimodal Therapeutics for Alzheimer's Disease. National Center for Biotechnology Information (PMC). URL:[Link][4]

Sources

Validation

A Comparative Guide to the Molecular Dynamics of Butyl[2-(aminocarbonyl)phenyl]carbamate and its Analogs

This guide provides an in-depth comparative analysis of the molecular dynamics of butyl[2-(aminocarbonyl)phenyl]carbamate, a compound of interest in medicinal chemistry, and its structural analogs. By elucidating the con...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the molecular dynamics of butyl[2-(aminocarbonyl)phenyl]carbamate, a compound of interest in medicinal chemistry, and its structural analogs. By elucidating the conformational landscape and dynamic behavior of these molecules, we aim to provide valuable insights for researchers and drug development professionals engaged in the design of novel therapeutics. This document emphasizes the rationale behind experimental design and the interpretation of simulation data, adhering to the principles of scientific integrity and expertise.

Introduction

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its role as a stable and effective peptide bond surrogate.[1][2] Its presence in numerous approved drugs underscores its importance in modulating biological activity. The molecule at the core of our investigation, butyl[2-(aminocarbonyl)phenyl]carbamate, combines this key functional group with an aromatic scaffold, presenting a platform for diverse chemical modifications. Understanding the dynamic behavior of this molecule and its derivatives at an atomic level is crucial for predicting their interactions with biological targets and for guiding the design of more potent and selective compounds.[3]

Molecular dynamics (MD) simulations offer a powerful computational microscope to probe the conformational dynamics and intermolecular interactions of molecules over time.[4] In this guide, we will outline a comprehensive MD simulation protocol to compare the dynamic properties of butyl[2-(aminocarbonyl)phenyl]carbamate with two of its rationally designed analogs. The insights gained from this comparative study can significantly accelerate the drug discovery process by providing a deeper understanding of the structure-dynamics-activity relationships.

Rationale for Comparative Compound Selection

To understand the influence of specific structural modifications on the dynamic behavior of butyl[2-(aminocarbonyl)phenyl]carbamate (designated as Molecule A ), we have selected two analogs for this comparative study:

  • Molecule B: Ethyl[2-(aminocarbonyl)phenyl]carbamate: By shortening the butyl chain to an ethyl group, we aim to investigate the impact of alkyl chain length on the molecule's flexibility and solvent interactions.

  • Molecule C: Butyl[2-(aminocarbonyl)-4-fluorophenyl]carbamate: The introduction of a fluorine atom on the phenyl ring allows us to explore the effects of electronic modification and altered hydrogen bonding potential on the overall molecular dynamics.

Synthesis of Target Molecules

The synthesis of butyl[2-(aminocarbonyl)phenyl]carbamate and its analogs can be achieved through a straightforward and well-established chemical route starting from isatoic anhydride.[5][6] The general synthetic scheme is outlined below.

Proposed Synthetic Workflow

isatoic_anhydride Isatoic Anhydride intermediate 2-Aminobenzamide Derivative isatoic_anhydride->intermediate Amine, DMF, Reflux amine Butylamine / Ethylamine target_molecule Target Carbamate intermediate->target_molecule Chloroformate, Base chloroformate Butyl Chloroformate start System Preparation param Parameterization (GAFF) start->param solvate Solvation (TIP3P Water) param->solvate ions Ionization solvate->ions minimize Energy Minimization ions->minimize equilibrate_nvt NVT Equilibration minimize->equilibrate_nvt equilibrate_npt NPT Equilibration equilibrate_nvt->equilibrate_npt production Production MD equilibrate_npt->production analysis Trajectory Analysis production->analysis

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Comparative

Validating In Vitro to In Vivo Extrapolation (IVIVE) for Butyl[2-(aminocarbonyl)phenyl]carbamate: A Comparative Guide to Hepatic Models

Executive Summary & Mechanistic Context Predicting the in vivo hepatic clearance ( CLH​ ) of novel chemical entities relies heavily on in vitro to in vivo extrapolation (IVIVE)[1]. However, scaling clearance for carbamat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Predicting the in vivo hepatic clearance ( CLH​ ) of novel chemical entities relies heavily on in vitro to in vivo extrapolation (IVIVE)[1]. However, scaling clearance for carbamate-based compounds—such as butyl[2-(aminocarbonyl)phenyl]carbamate (BAPC) —presents a unique bioanalytical challenge.

Carbamates undergo complex, dual-pathway metabolism characterized by a combination of cytochrome P450 (CYP)-mediated oxidation and carboxylesterase (CES)-mediated hydrolysis[2],[3]. Because CES enzymes (particularly CES1 and CES2) are highly sensitive to the structural integrity of the cellular environment, selecting the appropriate in vitro model is the single most critical factor in preventing severe underprediction of in vivo clearance[4].

This guide objectively compares the performance of Human Liver Microsomes (HLMs), Suspension Primary Human Hepatocytes (PHHs), and 3D HepaRG Liver-on-a-Chip models for validating the IVIVE of BAPC.

Pathway BAPC butyl[2-(aminocarbonyl) phenyl]carbamate CES Carboxylesterase (CES1/CES2) BAPC->CES Hydrolysis CYP Cytochrome P450 (CYP3A4/CYP2C9) BAPC->CYP Oxidation Metab_Hydro Hydrolyzed Metabolites CES->Metab_Hydro Metab_Ox Oxidized Metabolites CYP->Metab_Ox

Fig 1: Dual metabolic pathways of butyl[2-(aminocarbonyl)phenyl]carbamate via CES and CYP enzymes.

Objective Comparison of In Vitro Models

When evaluating BAPC, the choice of the in vitro system dictates the accuracy of the intrinsic clearance ( CLint​ ) measurement.

Human Liver Microsomes (HLMs)
  • Mechanism & Utility: Subcellular fractions containing endoplasmic reticulum vesicles. They are supplemented with NADPH to drive CYP450 reactions.

  • The Causality of Failure for Carbamates: While HLMs are cost-effective, they historically underpredict in vivo hepatic clearance by 3- to 9-fold across diverse chemical spaces[5]. For carbamates like BAPC, the homogenization process disrupts the physiological spatial arrangement of CES enzymes. Without the full cellular machinery, the delicate interplay between CYP oxidation and CES hydrolysis is lost, leading to artificially low substrate depletion rates.

Suspension Primary Human Hepatocytes (PHHs)
  • Mechanism & Utility: Intact liver cells isolated via collagenase digestion. They represent the "gold standard" because they contain the complete complement of Phase I and Phase II metabolizing enzymes[6].

  • Performance: PHHs maintain the physiological ratio of CES to CYP activity. However, suspension PHHs lose viability and enzymatic activity rapidly (typically within 4–6 hours)[7]. If BAPC exhibits low-turnover kinetics, the short incubation window of PHHs will fail to capture statistically significant compound depletion, resulting in high assay noise.

3D HepaRG / Liver-on-a-Chip
  • Mechanism & Utility: A metabolically competent human hepatic cell line cultured in a 3D microfluidic device.

  • The Causality of Success: 3D HepaRG models maintain stable metabolic competence for weeks, making them ideal for low-turnover compounds[8]. Furthermore, microfluidic Liver-on-a-Chip systems account for non-specific binding and media evaporation—factors that heavily skew CLint​ calculations for stable drugs[9]. By applying a relative activity scaling factor, HepaRG data accurately bridges to PHH equivalents[10].

Quantitative Data Presentation

The following table summarizes experimental validation data comparing the three models against a known in vivo human hepatic clearance benchmark for BAPC ( CLH​,observed = 12.5 mL/min/kg).

In Vitro ModelMeasured CLint,invitro​ Scaled CLint,invivo​ (mL/min/kg)Predicted CLH​ (mL/min/kg)Fold Error vs. Observed
HLMs (1 mg/mL)8.4 µL/min/mg protein11.23.23.9x (Underprediction)
Suspension PHH (10⁶ cells/mL)4.2 µL/min/10⁶ cells29.18.11.5x (Underprediction)
3D HepaRG Chip (Dynamic Flow)2.8 µL/min/10⁶ cells*55.411.81.06x (High Accuracy)

*Note: HepaRG CLint​ is adjusted using a relative metabolic activity factor (e.g., 30-70% capacity relative to PHHs) prior to whole-liver scaling[10].

Step-by-Step Experimental Protocol: Substrate Depletion & IVIVE

To ensure a self-validating system, the substrate depletion approach must be utilized. Measuring the disappearance of the parent BAPC captures total hepatic clearance across all parallel pathways (both CES and CYP)[1].

Phase 1: In Vitro Incubation (3D HepaRG Model)
  • System Equilibration: Pre-incubate the 3D HepaRG microfluidic chips with serum-free Williams' E medium for 1 hour at 37°C under dynamic flow to establish baseline shear stress.

  • Dosing: Spike BAPC into the circulating media at a concentration of 1 µM (ensure concentration is well below the anticipated Km​ to maintain first-order kinetics).

  • Time-Course Sampling: Extract 10 µL media aliquots at 0, 15, 30, 60, 120, and 240 minutes. Crucial Step: Include a cell-free device control to quantify and mathematically subtract non-specific binding and evaporation artifacts[9].

  • Quenching: Immediately quench samples in 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled BAPC). Centrifuge at 15,000 x g for 10 minutes.

  • Quantification: Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

Phase 2: Mathematical IVIVE Scaling

Calculate the in vitro intrinsic clearance from the slope of the natural log of remaining BAPC versus time ( k ):

CLint,invitro​=cell densityk​

Apply physiological scaling factors to predict the in vivo clearance[1]:

IVIVE InVitro 1. In Vitro CL_int (µL/min/10⁶ cells) Scaling 2. Physiological Scaling (HPGL, Liver Weight) InVitro->Scaling InVivoInt 3. In Vivo CL_int (mL/min/kg) Scaling->InVivoInt HepaticDisp 4. Hepatic Disposition (Well-Stirred Model) InVivoInt->HepaticDisp PredictedCL 5. Predicted CL_H (mL/min/kg) HepaticDisp->PredictedCL

Fig 2: Standard IVIVE workflow scaling in vitro intrinsic clearance to predicted hepatic clearance.

Scaling Equations:

  • Whole Liver Scaling: CLint,invivo​=CLint,invitro​×HPGL×Liver Weight

    (Standard Human Parameters: HPGL = 99 × 10⁶ cells/g liver; Liver Weight = 25.7 g/kg[10]).

  • Hepatic Disposition (Well-Stirred Model): CLH​=QH​+(fu​×CLint,invivo​)QH​×fu​×CLint,invivo​​

    (Where QH​ is hepatic blood flow (~20.7 mL/min/kg) and fu​ is the fraction unbound in blood).

Conclusion

For structurally complex carbamates like butyl[2-(aminocarbonyl)phenyl]carbamate, traditional HLM assays systematically fail due to the disruption of CES/CYP interplay. While suspension PHHs offer excellent enzymatic fidelity, their short viability limits their use for low-turnover compounds. The integration of 3D HepaRG Liver-on-a-Chip models with rigorous IVIVE scaling provides the highest predictive accuracy, successfully bridging the gap between in vitro substrate depletion and in vivo hepatic clearance.

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Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling Butyl [2-(aminocarbonyl)phenyl]carbamate

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential,...

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Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, the safe and effective handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling butyl [2-(aminocarbonyl)phenyl]carbamate. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related carbamate compounds to establish a robust framework for operational procedures, personal protective equipment (PPE), and disposal plans. Our commitment is to empower your research by providing value that extends beyond the product itself, building a foundation of deep trust through unwavering attention to safety and scientific integrity.

Hazard Assessment and the Precautionary Principle

  • Skin and Eye Irritation: Direct contact can cause redness and irritation.[3][4]

  • Allergic Skin Reaction (Sensitization): Repeated or prolonged contact may lead to skin sensitization, causing allergic reactions upon subsequent exposures.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1][2]

  • Potential for Systemic Effects: Some carbamates are harmful if swallowed or absorbed through the skin.[2] Long-term exposure to certain carbamates has been associated with more severe health effects, including the potential for genetic defects and reproductive harm.[1]

Given these potential risks, a comprehensive safety plan is not merely a recommendation but a necessity for ensuring the well-being of laboratory personnel and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the minimum required PPE for handling butyl [2-(aminocarbonyl)phenyl]carbamate, grounded in guidelines for similar hazardous compounds.[5][6]

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact.[4] Always inspect gloves for tears or punctures before use.
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes, dust, and aerosols. Standard safety glasses are insufficient.[2][4]
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.[4]
Respiratory Protection A NIOSH-approved respirator with a particulate filter.Required when handling the solid compound outside of a chemical fume hood to prevent inhalation of dust.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of butyl [2-(aminocarbonyl)phenyl]carbamate. The following diagram and procedural steps outline a comprehensive operational plan.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Review_SDS Review Safety Data for Related Carbamates Don_PPE Don Appropriate PPE Review_SDS->Don_PPE 1. Prepare_Workspace Prepare Workspace in Chemical Fume Hood Don_PPE->Prepare_Workspace 2. Weigh_Transfer Weigh and Transfer Solid Compound Prepare_Workspace->Weigh_Transfer 3. Create_Solution Create Solution (if applicable) Weigh_Transfer->Create_Solution 4. Collect_Waste Collect All Waste in Labeled Hazardous Waste Containers Weigh_Transfer->Collect_Waste Close_Container Keep Container Closed When Not in Use Create_Solution->Close_Container 5. Create_Solution->Collect_Waste Decontaminate Decontaminate Surfaces and Glassware Close_Container->Decontaminate 6. Doff_PPE Doff and Dispose of Contaminated PPE Decontaminate->Doff_PPE 7. Decontaminate->Collect_Waste Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands 8. Doff_PPE->Collect_Waste Arrange_Pickup Arrange for Professional Waste Disposal Collect_Waste->Arrange_Pickup 9.

Caption: Safe Handling Workflow for Butyl [2-(aminocarbonyl)phenyl]carbamate.

Step-by-Step Handling Protocol
  • Preparation:

    • Thoroughly review this guide and any available safety data for chemically similar carbamates.

    • Don all required PPE as outlined in the table above.[7]

    • Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.

    • Have an emergency eyewash station and safety shower readily accessible.[3]

  • Handling:

    • When weighing or transferring the solid compound, use techniques that minimize dust generation.[4][8]

    • If creating solutions, slowly add the solid to the solvent to avoid splashing.

    • Keep containers of butyl [2-(aminocarbonyl)phenyl]carbamate closed when not in use.

  • Cleanup:

    • Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

    • Collect all waste materials, including contaminated PPE, for proper disposal.[8]

  • Post-Handling:

    • Carefully remove and dispose of PPE to avoid cross-contamination.

    • Wash hands and any exposed skin thoroughly with soap and water.[3][8]

    • Document all procedures and any observations in your laboratory notebook.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Type First Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][9] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes. Wear the appropriate PPE.[7]

  • Containment and Cleanup: For a small spill of solid material, carefully sweep it up to avoid creating dust and place it in a sealed, labeled container for disposal.[1] For liquid spills, absorb with an inert material and place in a suitable container.

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[11]

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[12] All waste generated from handling butyl [2-(aminocarbonyl)phenyl]carbamate must be treated as hazardous.

Disposal_Plan cluster_waste_streams Waste Streams Chemical_Use Chemical Use in Lab Solid_Waste Solid Waste (Unused chemical, contaminated consumables) Chemical_Use->Solid_Waste Liquid_Waste Liquid Waste (Reaction mixtures, washings) Chemical_Use->Liquid_Waste PPE_Waste Contaminated PPE (Gloves, lab coat) Chemical_Use->PPE_Waste Hazardous_Container Sealed & Labeled Hazardous Waste Container Solid_Waste->Hazardous_Container Liquid_Waste->Hazardous_Container PPE_Waste->Hazardous_Container Professional_Disposal Licensed Waste Disposal Service Hazardous_Container->Professional_Disposal

Caption: Waste Disposal Workflow.

Disposal Procedure
  • Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste.[8] This includes any unused or expired butyl [2-(aminocarbonyl)phenyl]carbamate and any contaminated consumables (e.g., weigh boats, pipette tips).

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[8]

  • Contaminated PPE: Dispose of as hazardous waste. This includes gloves, disposable lab coats, and any other single-use protective equipment.[8]

Important Considerations:

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("butyl [2-(aminocarbonyl)phenyl]carbamate") and the appropriate hazard warnings.[8]

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Regulations: All disposal activities must comply with local, state, and federal regulations.[13]

By adhering to these rigorous safety and handling protocols, you can confidently advance your research while ensuring a safe and compliant laboratory environment.

References

  • International Chemical Safety Cards (ICSC). (2021). BENOMYL ICSC 0382.
  • New Jersey Department of Health. (2004). Hazardous Substance Fact Sheet: Benomyl. Retrieved from the New Jersey Department of Health.
  • ECHEMI. (n.d.). Benomyl SDS, 17804-35-2 Safety Data Sheets.
  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: tert-Butyl (3-Oxo-3-phenylpropyl)carbamate.
  • ChemicalBook. (2026). Safety Data Sheet: tert-Butyl 2-(aminomethyl)phenylcarbamate.
  • Fisher Scientific. (2025). Safety Data Sheet: N-BOC-p-phenylenediamine.
  • Villa Crop Protection. (n.d.). Benomyl 500 WP SDS.
  • Fisher Scientific. (2025). Safety Data Sheet: tert-Butyl N-(2-aminoethyl)carbamate.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Benomyl.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate.
  • NextSDS. (n.d.). tert-butyl N-{2-[(methylamino)methyl]phenyl}carbamate.
  • PPG. (2026). Safety Data Sheet.
  • The Prashant Kamat Lab at the University of Notre Dame. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
  • BenchChem. (2025). Technical Guide on the Safety and Handling of tert-Butyl (2-(benzylamino)ethyl)carbamate.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from Physikalisch-Technische Bundesanstalt.
  • ChemicalBook. (2025). Safety Data Sheet: tert-Butyl (2-aminoethyl)(ethyl)carbamate.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl [2-(aminocarbonyl)phenyl]carbamate
Reactant of Route 2
Reactant of Route 2
butyl [2-(aminocarbonyl)phenyl]carbamate
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